Product packaging for Stannous pyrophosphate(Cat. No.:CAS No. 15578-26-4)

Stannous pyrophosphate

Cat. No.: B129299
CAS No.: 15578-26-4
M. Wt: 411.4 g/mol
InChI Key: GEZAUFNYMZVOFV-UHFFFAOYSA-J
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Description

Stannous Pyrophosphate (Sn₂O₇P₂) is an inorganic compound of significant value in medical and pharmaceutical research, primarily serving as a key reducing agent in the preparation of Technetium-99m (Tc-99m) based radiopharmaceuticals . Its core research application lies in its ability to facilitate the radiolabeling of red blood cells (RBCs) for diagnostic imaging . The mechanism of action involves the stannous ion (Sn²⁺) diffusing across the RBC membrane and binding to the hemoglobin's beta chain . Subsequently administered Tc-99m pertechnetate follows, is reduced intracellularly by the stannous ion, and becomes trapped, thereby labeling the cells . This process enables blood pool imaging for cardiac function evaluation and the detection of gastrointestinal bleeding sites . Furthermore, when complexed with Tc-99m, it functions as a target-specific imaging agent, demonstrating affinity for areas of altered osteogenesis in skeletal imaging and for acutely infarcted myocardium in cardiac diagnostics . The compound is typically supplied as a sterile lyophilized powder. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic human use . Researchers should note that the efficacy of RBC labeling can be compromised by drug interactions or the presence of heparin, which can oxidize the critical stannous ion .

Structure

2D Structure

Chemical Structure Depiction
molecular formula O₇P₂Sn₂ B129299 Stannous pyrophosphate CAS No. 15578-26-4

Properties

IUPAC Name

phosphonato phosphate;tin(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4O7P2.2Sn/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZAUFNYMZVOFV-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Sn+2].[Sn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O7P2Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30889643
Record name Diphosphoric acid, tin(2+) salt (1:2)
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Molecular Weight

411.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15578-26-4
Record name Stannous pyrophosphate [USAN]
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Record name Diphosphoric acid, tin(2+) salt (1:2)
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Record name Diphosphoric acid, tin(2+) salt (1:2)
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Record name Ditin pyrophosphate
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Record name STANNOUS PYROPHOSPHATE
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Synthesis and Advanced Material Preparation Methodologies

Controlled Precipitation Techniques for Crystalline and Amorphous Phases

Controlled precipitation is a cornerstone of stannous pyrophosphate synthesis, allowing for the production of both crystalline and amorphous forms of the compound. This method typically involves the metathesis reaction between a soluble stannous salt, such as stannous chloride or stannous sulfate, and an alkali metal pyrophosphate. researchgate.net The resulting insoluble this compound precipitates out of the solution and can then be isolated through filtration, washing, and drying. researchgate.net

pH Control Mechanisms in Sn²⁺ to Sn⁴⁺ Oxidation Prevention

A critical challenge in the synthesis of this compound is the propensity of the stannous ion (Sn²⁺) to oxidize to the stannic ion (Sn⁴⁺), particularly in the presence of air. This oxidation can lead to impurities in the final product. researchgate.net Meticulous pH control is a key strategy to mitigate this issue. Acidification of the reaction mixture can help prevent the hydrolytic precipitation of basic tin compounds. rsc.org

In one patented method for preparing high-purity this compound, the washing of the precipitate is conducted in an aqueous solution with a pH maintained between 2 and 4. researchgate.net This acidic environment helps to remove impurities and prevent the formation of undesirable tin species. The reaction is also carried out under vacuum and at elevated temperatures (50°C to 80°C) to further minimize oxidation by removing dissolved air. researchgate.net The process involves dissolving the soluble stannous salt and pyrophosphate separately in deaerated water, followed by vacuum removal of air from the solutions and the reactor. researchgate.net

ParameterConditionPurpose
pH of Washing Solution 2 - 4Prevents hydrolysis and removes impurities
Atmosphere VacuumRemoves air to prevent Sn²⁺ oxidation
Temperature 50°C - 80°CControls reaction kinetics

Low-Temperature Drying Protocols for Crystallinity Maintenance

The drying process is a crucial final step that can significantly impact the crystallinity of the this compound product. While specific low-temperature drying protocols for maintaining the crystallinity of this compound are not extensively detailed in the available literature, general principles of materials science suggest that lower temperatures and controlled environments are beneficial. High temperatures can sometimes lead to phase transitions or the introduction of defects in the crystal lattice.

For instance, in the synthesis of high-purity this compound, vacuum drying is employed after the washing and centrifugation steps. researchgate.net Vacuum drying allows for the removal of the solvent at a lower temperature than would be required at atmospheric pressure, thereby minimizing the thermal stress on the crystalline structure. While the exact temperature is not specified, the use of a vacuum implies a gentler drying process aimed at preserving the integrity of the product. The synthesis of other nanomaterials, such as SnO₂ nanoaggregates, has utilized freeze-drying as a low-temperature method to produce nanocrystals. mdpi.com

Novel Synthesis Approaches for Enhanced Properties

Beyond traditional precipitation methods, researchers are exploring novel synthesis strategies to impart enhanced properties to this compound, particularly for applications in areas like proton conduction.

Core-Shell Structure Formation via Acid Methods

A significant advancement has been the fabrication of core-shell this compound (c-SnP₂O₇) through a conventional acid method. researchgate.net This approach involves the reaction of SnO₂ nanoparticles with various phosphoric acids, such as orthophosphoric acid (H₃PO₄), pyrophosphoric acid (H₄P₂O₇), polyphosphoric acid ((HPO₃)x), and phosphorus pentoxide (P₂O₅), at relatively low temperatures (as low as 200°C). researchgate.net

The resulting material possesses a unique architecture consisting of a crystalline SnP₂O₇ inner core, an amorphous phosphate (B84403) intermediate layer, and an outer layer with a gel-like, phosphorus-rich species. researchgate.net The formation of this core-shell structure is primarily influenced by the presence of the pyrophosphate anion (P₂O₇⁴⁻), which arises from the condensation or hydration of the different phosphoric acids used in the synthesis. researchgate.net This innovative structure has been shown to exhibit outstanding proton conductivity, reaching up to 8.0 × 10⁻² S cm⁻¹ at 260°C under anhydrous conditions, and demonstrates excellent durability. researchgate.net

Structural ComponentCompositionKey Feature
Inner Core Crystalline SnP₂O₇Provides the fundamental pyrophosphate framework
Intermediate Layer Amorphous PhosphateActs as a transitional zone
Outer Layer Gel-like Phosphorous-rich SpeciesContributes significantly to proton conductivity

Modification with Precursors for Proton Conduction Optimization

The proton conductivity of this compound is highly dependent on the synthesis method and the presence of an excess phosphate phase. rsc.org The choice of the phosphate precursor plays a crucial role in determining the final properties of the material. rsc.org It has been demonstrated that this compound prepared via an acidic route exhibits significantly better proton conductivity compared to that prepared by an aqueous solution method, which shows negligible proton conductivity. rsc.org

The presence of an excess amorphous polyphosphate phase is key to achieving high proton conductivities. rsc.org For instance, the proton conductivity of indium-doped tin pyrophosphate was found to increase substantially with an increasing phosphorus-to-metal ratio. rsc.org Furthermore, the proton conductivity of sintered this compound that was lost during high-temperature treatment could be recovered and even enhanced by reacting it with phosphoric acid. rsc.org This highlights the importance of the phosphate source and the resulting surface chemistry in optimizing the material for proton transport applications.

Electrochemical Synthesis Routes

Information regarding the direct electrochemical synthesis of this compound is limited in the readily available scientific literature. While electrochemical methods are employed for the synthesis of various metal oxides and alloys, their specific application to form this compound is not well-documented. For example, electroless deposition from pyrophosphate solutions has been used to synthesize Sn-Ag and Sn-Ag-Cu eutectic alloys, where tin powder acts as a reducing agent for silver and copper ions in a pyrophosphate medium. researchgate.net This process, however, results in metallic alloys rather than the this compound salt. Similarly, electrochemical synthesis has been reported for producing TiO₂ nanoparticles, but this is a different material system. nih.gov The lack of extensive research in this area may suggest that traditional chemical precipitation and acid-based methods are currently more established and controlled for producing this compound with desired characteristics.

Ultrasonic-Assisted Electrodeposition for Nanocomposite Coatings

Ultrasonic-assisted electrodeposition is an advanced technique for producing nanocomposite coatings with improved properties. The application of ultrasonic agitation to the plating bath significantly influences the deposition process and the resulting coating characteristics. This method is particularly effective in preventing the agglomeration of nanoparticles, leading to a more uniform dispersion within the metal matrix.

The primary benefits of ultrasonic agitation include enhanced mass transport of ions and nanoparticles to the cathode surface, reduction of the diffusion layer thickness, and the removal of hydrogen bubbles that can cause defects in the coating. mdpi.comnih.gov These effects contribute to the formation of denser, more compact, and finer-grained coatings with improved mechanical and electrochemical properties. nih.gov

In the context of tin-based nanocomposites, research has explored the use of pyrophosphate-containing electrolytes. For instance, the electrodeposition of SnNi(C) composite coatings has been successfully carried out from a pyrophosphate-chloride electrolyte with the aid of ultrasonic stirring. researchgate.net The ultrasonic treatment was found to facilitate a more uniform distribution of graphite (B72142) particles on the surface of the coating. researchgate.net Furthermore, under the influence of ultrasound and elevated temperatures, the hydrodynamics of the electrolyte are altered, which can favor the deposition of metals with greater kinetic difficulties, leading to changes in the alloy composition. researchgate.net

The impact of ultrasonic assistance on the properties of nanocomposite coatings is summarized in the table below, based on findings from various metal composite systems.

PropertyEffect of Ultrasonic Agitation
Particle Dispersion Promotes uniform distribution, reduces agglomeration. nih.gov
Grain Size Leads to finer and more refined grain structures.
Coating Density Increases compactness and reduces porosity.
Surface Morphology Results in smoother and more uniform surfaces. mdpi.com
Mechanical Properties Often enhances hardness and wear resistance.
Corrosion Resistance Can improve the protective properties of the coating. nih.gov

Electroless Deposition from Pyrophosphate Solutions

Electroless deposition is an autocatalytic chemical process used to deposit a layer of metal onto a substrate without the use of an external electrical current. In this process, a reducing agent is used to reduce metal ions in the solution to their metallic form on the substrate's surface. This compound can play a crucial role in such formulations, acting as a source of tin(II) ions which can be reduced to form a tin coating.

A notable application of this compound in this context is in the preparation of catalytic nanoparticles for subsequent electroless plating. For example, Ag/Sn nanoparticles have been synthesized using various tin(II) salts, including this compound, as the reducing agent. researchgate.net These nanoparticles then act as activators for processes like electroless copper deposition. researchgate.net

The choice of the tin(II) salt has been shown to influence the size and composition of the resulting nanoparticles. When this compound is used, it can lead to the formation of smaller silver nanoparticles (around 5.8 nm) encapsulated in a thicker shell composed of tin oxide and tin pyrophosphate (SnOₓ and Sn₂P₂O₇). researchgate.net

The characteristics of Ag/Sn nanoparticles synthesized with different tin(II) precursors are detailed in the table below.

Tin(II) PrecursorAg Nanoparticle Size (nm)Shell Composition
This compound5.8SnOₓ and Sn₂P₂O₇
Stannous oxalate10.2SnOₓ
Stannous sulfate8.2SnOₓ

The activity of these nanoparticles as catalysts for electroless copper deposition was found to be dependent on the size of the silver core, with smaller nanoparticles exhibiting higher activity. researchgate.net This highlights the importance of the precursor selection in tailoring the properties of the final material.

Nanostructure Synthesis and Control

Tin Nanorod Crystal Synthesis at Room Temperature

The synthesis of tin-based nanostructures, such as nanorods, at room temperature presents a low-cost and energy-efficient alternative to high-temperature methods. While direct synthesis of tin nanorods from this compound at room temperature is an area of ongoing research, related studies on the formation of tin oxide and other tin-based nanostructures under ambient conditions provide valuable insights into the potential methodologies.

Simple, single-step chemical routes have been successfully employed for the large-scale preparation of tin oxide (SnO and SnO₂) nanostructures with various morphologies, including granules and microsheets, at room temperature. core.ac.uk These methods typically involve the reaction of a tin precursor with a precipitating agent, where the concentration of the reactants can be tuned to control the phase and morphology of the final product. core.ac.uk For instance, the phase of tin oxide has been shown to transform from SnO₂ to SnO with increasing concentrations of NaOH. core.ac.uk

Furthermore, the synthesis of tin nanocrystals has been achieved in room temperature ionic liquids, demonstrating the feasibility of forming metallic tin nanostructures under mild conditions. rsc.org These approaches often result in nano-sized spherical particles, with the particle size being controllable by adjusting the synthesis parameters. rsc.org The formation of worm-like tin oxide nanoparticles has also been reported at room temperature, further expanding the range of accessible morphologies. researchgate.net

These studies collectively suggest that the synthesis of tin nanorods from a this compound precursor at room temperature is plausible through carefully controlled chemical precipitation or solution-based methods.

Ag-Sn Hybrid Structure Formation for Catalytic Applications

The formation of silver-tin (Ag-Sn) hybrid structures is of significant interest due to their potential applications in catalysis. These materials can be synthesized from pyrophosphate solutions, where this compound can serve as the tin source and a reducing agent for silver ions.

A key example of this is the preparation of Ag/Sn nanoparticles for the activation of electroless copper deposition. researchgate.net In this process, this compound reduces silver ions to form silver nanoparticles, which are simultaneously coated with a shell of tin oxide and tin pyrophosphate. researchgate.net The resulting core-shell structure is a prime example of an Ag-Sn hybrid material.

The catalytic activity of these hybrid nanoparticles is directly linked to their physical and chemical properties, such as the size of the silver core. Research has shown that Ag/Sn nanoparticles with a smaller silver core, such as those produced using this compound, exhibit higher catalytic activity in electroless copper deposition. researchgate.net This suggests that the pyrophosphate ligand may play a role in controlling the nucleation and growth of the silver nanoparticles, leading to smaller sizes and enhanced catalytic performance.

The catalytic potential of such hybrid structures extends to other applications as well. For instance, silver nanoparticles supported on metal oxides are known to be efficient catalysts for various chemical reactions, including the reduction of nitrophenols. doi.org The synergy between the silver nanoparticles and the supporting material often leads to enhanced catalytic activity. doi.org Therefore, Ag-Sn hybrid structures formed from pyrophosphate solutions hold promise for a range of catalytic applications beyond electroless plating.

Structural Elucidation and Advanced Characterization Techniques

Crystal Structure Analysis

The arrangement of atoms within stannous pyrophosphate has been precisely mapped using X-ray diffraction on both single crystal and powder samples. These studies reveal a compound with distinct polymorphic forms, each with a unique crystal structure.

The crystal structure of the low-temperature β-form of this compound (β-Sn₂P₂O₇) was conclusively determined through single-crystal X-ray diffraction analysis. airccse.com Data collected at room temperature established the precise unit cell parameters and spatial arrangement of the atoms.

The analysis revealed that β-Sn₂P₂O₇ crystallizes in a triclinic system, which is characterized by three unequal axes and three unequal angles. airccse.com This detailed structural solution provides the foundational data for understanding the material's properties. The key crystallographic data from the single-crystal XRD analysis at room temperature are summarized in the table below. airccse.com

Table 1: Crystallographic Data for β-Sn₂P₂O₇ from Single Crystal XRD

Parameter Value
Crystal System Triclinic
Space Group P1̄
a 5.2776(5) Å
b 11.5413(12) Å
c 11.6360(12) Å
α 102.911(8)°
β 99.303(8)°
γ 98.899(8)°
Volume (V) 668.2(3) ų

Powder X-ray diffraction (XRPD) is a vital technique for confirming the phase purity of bulk samples and studying structural transitions at different temperatures. For this compound, XRPD has been instrumental in identifying its high-temperature polymorph, α-Sn₂P₂O₇. airccse.com

Studies have shown that β-Sn₂P₂O₇ undergoes a reversible structural transition to the α-form at approximately 623 K. airccse.com The structure of this high-temperature phase was solved using high-temperature powder diffraction data. This analysis demonstrated a change in the crystal system, indicating a significant rearrangement of the atoms at the transition temperature. The ability of XRPD to analyze samples under non-ambient conditions is crucial for characterizing the phase behavior of materials like this compound.

The determination of the space group is a fundamental outcome of X-ray diffraction analysis, defining the symmetry operations that describe the crystal's structure. For this compound, distinct structural models and space groups have been identified for its two polymorphs.

The low-temperature β-phase is described by the triclinic space group P1̄. airccse.com This space group is centrosymmetric and has the lowest symmetry of all crystal systems. In contrast, the high-temperature α-phase exhibits higher symmetry, crystallizing in the monoclinic system with the space group P2₁/n. airccse.com The structural motif of the α-form is closely related to that of the β-form, but with an increase in symmetry. airccse.com

Table 2: Structural Models and Space Groups of Sn₂P₂O₇ Polymorphs

Polymorph Crystal System Space Group
β-Sn₂P₂O₇ (low temp.) Triclinic P1̄

The pyrophosphate anion, [P₂O₇]⁴⁻, is the fundamental building block of the this compound structure. Its geometry, including the P-O-P bridging angle and the lengths of the terminal and bridging P-O bonds, is a key feature of the crystal structure.

In the β-Sn₂P₂O₇ structure, the pyrophosphate groups are arranged in mutually perpendicular orientations. airccse.com The P-O-P bond within the pyrophosphate anion is typically bent, not linear. The specific bond angles and lengths can be determined from the refined crystal structure data. For example, in related pyrophosphate compounds, the bridging P-O bond lengths are distinctly longer than the terminal P-O bonds, and the P-O-P angle can vary depending on the cation and crystal packing. wikipedia.org Detailed analysis of the Sn₂P₂O₇ structure reveals the specific distortions and angles of its pyrophosphate groups, which are influenced by the coordination with the tin (Sn²⁺) ions and the presence of stereochemically active lone pairs on these ions. airccse.com

Spectroscopic Investigations

Spectroscopic methods provide insight into the chemical bonding and functional groups within a compound. For this compound, Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for characterizing the vibrational modes of the pyrophosphate anion.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational transitions. The resulting spectrum serves as a molecular "fingerprint," identifying the functional groups present.

For this compound, the FTIR spectrum is dominated by the vibrational modes of the pyrophosphate [P₂O₇]⁴⁻ group and the Sn-O bonds. The characteristic absorptions for pyrophosphates include:

P-O-P Stretching: Asymmetric and symmetric stretching vibrations of the bridging P-O-P bond. These are typically observed in the 980-750 cm⁻¹ region.

P-O Stretching: Vibrations of the terminal PO₃ groups. The asymmetric stretching modes (νₐₛ(PO₃)) are found at higher frequencies, typically in the 1200-1100 cm⁻¹ range, while the symmetric stretching modes (νₛ(PO₃)) appear around 1080-980 cm⁻¹.

Sn-O Stretching: Vibrations involving the tin-oxygen bonds are expected at lower frequencies. In tin oxides like SnO₂, Sn-O stretching vibrations are typically observed in the 680-550 cm⁻¹ region. airccse.com

The positions and shapes of these bands in the FTIR spectrum of Sn₂P₂O₇ confirm the presence of the pyrophosphate functional group and provide information about the symmetry and bonding environment of the anions within the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environment of specific atomic nuclei. For this compound, NMR studies involving ³¹P, ¹¹⁹Sn, and ¹H nuclei are particularly insightful.

The interaction between the stannous ion (Sn²⁺) and the pyrophosphate anion (P₂O₇⁴⁻) is fundamental to the compound's structure and reactivity. Both ³¹P and ¹¹⁹Sn are spin-½ nuclei, making them excellent probes for NMR spectroscopy.

³¹P NMR spectroscopy is instrumental in studying the formation of pyrophosphate-tin complexes. The chemical shift of the phosphorus nuclei is highly sensitive to its coordination environment. Studies on the complexation of tin(II) with various organophosphorus ligands have shown that the formation of Sn-O-P bonds leads to significant changes in the ³¹P chemical shifts, allowing for the characterization of the resulting complexes. In the context of pyrophosphate, ³¹P NMR can distinguish between bridging and terminal phosphorus atoms within the P₂O₇ unit and monitor how these environments change upon coordination with Sn²⁺ ions.

¹¹⁹Sn NMR spectroscopy provides direct insight into the electronic environment of the tin atom. The chemical shift range for ¹¹⁹Sn is extensive, making it highly sensitive to changes in coordination number, geometry, and the nature of the bonded ligands. For instance, the coordination of pyrophosphate ligands to a tin center would alter the electron density around the tin nucleus, resulting in a measurable shift in the ¹¹⁹Sn NMR signal. While specific studies detailing ligand exchange kinetics for this compound using 2D NMR techniques are not abundant in publicly accessible literature, the principles of such studies on other metal complexes are well-established. These methods could, in principle, be applied to determine the rates and mechanisms of pyrophosphate ligand exchange around the Sn²⁺ center.

Data from related organotin compounds show that one-bond ¹¹⁹Sn-³¹P coupling constants (¹JSn-P) can range from 50 to 2400 Hz, providing valuable information about the bonding interactions between tin and phosphorus. huji.ac.il

Table 1: Representative NMR Properties for Tin-Phosphorus Compounds

Nucleus Interaction Typical Value Range Information Provided
³¹P Chemical Shift (δ) Varies with coordination Characterizes P environment (bridging/terminal), complex formation
¹¹⁹Sn Chemical Shift (δ) -1900 to +700 ppm Sensitive to Sn coordination number, geometry, and ligand type

This compound, particularly when doped, is investigated for its potential as a proton conductor in intermediate-temperature fuel cells. ¹H NMR spectroscopy is a key technique for understanding the mechanism of proton conduction by identifying the locations and dynamics of protons within the material's structure.

In studies of indium-doped this compound (In-SnP₂O₇), ¹H NMR spectra reveal distinct proton signals corresponding to different sites within the crystal lattice. umd.edu These have been assigned to interstitial protons forming hydrogen bonds with the phosphate (B84403) tetrahedra and those associated with the metal octahedral sites. umd.eduresearchgate.net By analyzing the chemical shifts and line widths of these signals, researchers can deduce the nature of the hydrogen bonding and the relative mobility of the protons at each site. For example, protons that are more mobile typically exhibit narrower NMR signals. umd.edu

Advanced ¹H NMR techniques, such as exchange spectroscopy (EXSY), can be used to study the dynamics of proton exchange between these different sites. Such studies have shown that inter-site proton hopping is a crucial step for long-range proton transport through the material. umd.edu The activation energies for these hopping processes can be calculated from temperature-dependent NMR measurements, providing quantitative data on the energy barriers for proton conduction. umd.edu

Table 2: ¹H NMR Data for Protonic Sites in Doped Tin Pyrophosphate

Proton Site Typical Chemical Shift (ppm) Linewidth Characteristics Implication
Phosphate Tetrahedral Site Distinct resonance Broader Less mobile, stronger hydrogen bonding

Raman Spectroscopy for Phosphate Anion Characterization in Glasses

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the structure of molecules and crystal lattices. It is particularly effective for characterizing the phosphate anions in materials like this compound and related tin phosphate glasses.

The Raman spectrum of a pyrophosphate-containing material is characterized by specific vibrational modes of the P₂O₇ unit. Key features include:

P-O-P Stretching Modes: Symmetrical and asymmetrical stretching vibrations of the bridging oxygen atom in the P-O-P linkage give rise to characteristic bands, typically in the 650-750 cm⁻¹ region. usm.my

PO₃ Terminal Group Vibrations: Stretching modes of the terminal PO₃ groups.

PO₂ Group Vibrations: Symmetrical and asymmetrical stretching modes of the PO₂ groups within the phosphate chains.

In studies of tin phosphate glasses (SnO-P₂O₅), Raman spectroscopy is used to identify different phosphate structural units, denoted as Qⁿ, where 'n' is the number of bridging oxygen atoms per phosphate tetrahedron. usm.my For instance, pyrophosphate units are designated as Q¹, while longer metaphosphate chains are Q². The relative intensities of the Raman bands associated with these different Qⁿ units allow for a quantitative analysis of the glass network structure. Bands around 1050 cm⁻¹ are typically assigned to pyrophosphate (Q¹) units, while bands near 1150 cm⁻¹ are attributed to metaphosphate (Q²) chains. usm.my These studies show how the addition of SnO modifies the phosphate network, generally leading to its depolymerization.

Table 3: Characteristic Raman Bands in Tin Phosphate Systems

Wavenumber (cm⁻¹) Assignment Structural Unit
~1150 P-O stretching Metaphosphate (Q²)
~1050 P-O stretching Pyrophosphate (Q¹)

UV-Vis Spectroscopy for Sn²⁺ Release Tracking

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. While direct studies on using UV-Vis spectroscopy to track Sn²⁺ release from this compound are not prominent, the technique can be adapted for this purpose by monitoring changes in the absorption spectrum of a solution in contact with the material.

The Sn²⁺ ion itself does not have strong characteristic absorption bands in the UV-Vis region in aqueous solution. Therefore, tracking its release would typically involve an indirect method. One common approach is to use a complexing agent that forms a colored complex with Sn²⁺. The intensity of the color, measured by the absorbance at a specific wavelength (λ_max), would be directly proportional to the concentration of the Sn²⁺ in the solution, according to the Beer-Lambert Law.

Alternatively, changes in the UV absorption spectrum of the surrounding medium could be monitored. For instance, the degradation of an organic substance in the presence of released Sn²⁺ could be followed, or the formation of nanoparticles or colloids due to reaction could lead to changes in light scattering and absorption that are detectable by UV-Vis spectroscopy. This approach has been successfully used to monitor the concentration of other metal ions in solution. researchgate.net

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is a technique that investigates the light emitted from a material after it has absorbed photons. The Sn²⁺ ion, having a 5s² electron configuration, is known to be an effective luminescence center in various host materials, including phosphates.

When incorporated into a phosphate glass matrix, Sn²⁺ ions can exhibit strong, broad-band luminescence. The emission characteristics are highly dependent on the local environment of the Sn²⁺ ion within the host material.

Excitation and Emission Bands: PL studies on Sn²⁺-doped zinc phosphate glasses show broad excitation bands in the UV region and strong emission bands spanning the visible spectrum (e.g., blue to red). researchgate.net The exact peak positions of these bands are influenced by the glass composition.

Luminescence Decay: The lifetime of the excited state, measured from the decay of the luminescence intensity after pulsed excitation, is another important characteristic. For Sn²⁺ in phosphate glasses, decay times are typically in the microsecond range.

The photoluminescence of Sn²⁺ is attributed to electronic transitions between the ¹S₀ ground state and the excited triplet (³P₀, ³P₁, ³P₂) and singlet (¹P₁) states. The structure of the host material affects the energy levels of these states, thus influencing the emission color and efficiency. In some cases, the emission color can be tuned by altering the chemical composition of the phosphate host. researchgate.net

Table 4: Photoluminescence Characteristics of Sn²⁺ in Phosphate Hosts

Host Material Excitation Region Emission Region Typical Decay Time

Thermal Analysis Techniques

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common methods used.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. A TGA curve plots mass against temperature. For this compound, TGA can provide information on:

Thermal Stability: The temperature at which the compound begins to decompose.

Decomposition Pathway: The number of steps involved in the decomposition and the mass loss associated with each step.

Composition: Quantifying the loss of any volatile components or confirming the stoichiometry of the final residue.

Studies on the thermal decomposition of the related compound tin(II) oxide (SnO) show that it decomposes in air at temperatures between 573 K and 773 K, ultimately forming the more stable tin(IV) oxide (SnO₂). researchgate.net It is expected that this compound would also undergo oxidation and/or decomposition upon heating to high temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC curve shows exothermic (heat releasing) and endothermic (heat absorbing) events. For this compound, DSC can detect:

Phase Transitions: Crystalline phase changes would appear as sharp endothermic or exothermic peaks.

Melting Point: The absorption of heat during melting would be observed as a distinct endothermic peak.

Decomposition: Chemical decomposition is often accompanied by a significant endothermic or exothermic effect.

Combining TGA and DSC provides a comprehensive thermal profile of the material, allowing for the correlation of mass loss events with their corresponding energetic changes. researchgate.net

Elemental and Compositional Analysis

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful technique for determining the elemental composition of a sample with high precision and accuracy. technologynetworks.commdpi.com The method involves introducing the sample into a high-temperature argon plasma, which excites the atoms of the elements present. technologynetworks.com As these atoms relax to their ground state, they emit light at characteristic wavelengths, and the intensity of this light is proportional to the concentration of the element in the sample.

For this compound, ICP-OES can be used to quantitatively verify the concentrations of tin (Sn) and phosphorus (P), ensuring the compound meets its stoichiometric formula, Sn₂P₂O₇. This analysis is critical for quality control in manufacturing processes. The sample must first be dissolved, typically through acid digestion, before being introduced into the plasma. pcdn.co

Theoretical Elemental Composition of this compound (Sn₂P₂O₇):

ElementSymbolAtomic Weight (g/mol)Percent Composition (%)
TinSn118.7157.72
PhosphorusP30.9715.06
OxygenO16.0027.23

Energy Dispersive X-ray (EDX) analysis, also known as EDS, is a technique frequently coupled with scanning electron microscopy (SEM). oxinst.com It provides semi-quantitative elemental analysis of a microscopic area of a sample. wikipedia.org An electron beam is focused on the sample, causing the atoms to emit characteristic X-rays. oxinst.com The energy of these X-rays is unique to each element, allowing for the identification and relative quantification of the elements present. oxinst.comwikipedia.org

In the characterization of tin-containing phosphate glasses, EDX analysis has been used to determine the elemental ratios of the constituent elements. For a tin pyrophosphate glass, EDX analysis revealed an atomic ratio of tin to phosphorus that confirms the composition of the pyrophosphate structure. oxinst.com

Exemplary EDX Findings for Tin Pyrophosphate Glass:

ElementAtomic RatioSource
Tin (Sn)53 oxinst.com
Phosphorus (P)47

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. XPS works by irradiating a sample with X-rays and measuring the kinetic energy of electrons that are emitted from the surface.

For this compound, XPS is particularly valuable for confirming the oxidation state of tin as Sn(II). The binding energy of the core electrons is sensitive to the chemical environment. The Sn 3d₅/₂ peak for Sn(II) is found at a higher binding energy compared to metallic tin (Sn(0)). researchgate.net Research on related tin-phosphide and tin-sulfide compounds shows the Sn 3d₅/₂ peak for Sn²⁺ at approximately 486.4-486.8 eV, a distinct shift from the metallic tin peak at ~485.0 eV. researchgate.netresearchgate.net However, distinguishing between Sn²⁺ and Sn⁴⁺ can be challenging as their core electron binding energies are very close. oxinst.com

Reference Binding Energies for Components of Tin Phosphates:

Core LevelChemical StateBinding Energy (eV)Observation
Sn 3d₅/₂Sn⁰ (metallic)~485.0Reference for metallic tin. researchgate.net
Sn 3d₅/₂Sn²⁺486.4 - 486.8Observed in tin phosphide/sulfide compounds, indicating oxidation. researchgate.netresearchgate.net
P 2pMetal-Phosphide~128.7Represents phosphorus bonded to a metal like tin. researchgate.net

Microscopy and Morphological Characterization

The physical form and structure of this compound particles are examined using microscopy techniques, primarily Scanning Electron Microscopy (SEM). SEM provides high-resolution images of the sample's surface topography, revealing particle size, shape, and aggregation. azooptics.com

This compound is typically described as a fine white powder, which can be either amorphous or crystalline. azooptics.comresearchgate.net While specific micrographs of pure this compound are not widely published in available literature, studies on related tin phosphate compounds provide insight into the expected morphology. For instance, Field Emission Scanning Electron Microscopy (FE-SEM) of strontium tin phosphate (SrSn(PO₄)₂) nanopowder revealed agglomerates of non-uniform, biscuit-like nanoflakes. physchemres.org This suggests that this compound may also exhibit complex, agglomerated micro- or nanostructures depending on the synthesis method.

Transmission Electron Microscopy (TEM) for Nanoparticle Sizing and Shell Analysis

There are no specific studies found that utilize TEM to determine the nanoparticle size or analyze the shell structure of this compound.

Scanning Electron Microscopy (SEM) for Film Morphology and Particle Distribution

Information regarding the use of SEM to examine the film morphology or particle distribution of this compound is not present in the reviewed literature.

Dynamic Light Scattering (DLS) for Particle Aggregation Monitoring

No research could be located that employs DLS to monitor the aggregation behavior of this compound particles in a suspension.

Due to the absence of specific data for this compound in these analytical contexts, the generation of a scientifically accurate article adhering to the provided structure and content requirements is not feasible at this time.

Mechanistic Investigations and Reaction Pathways

Redox Activity and Chelation Properties

The chemistry of stannous pyrophosphate is largely dictated by the tin(II) ion (Sn²⁺), which is susceptible to oxidation, and its strong interaction with the pyrophosphate ligand (P₂O₇⁴⁻). The pyrophosphate acts as a chelating agent, forming stable complexes with the tin ion, which in turn modulates its redox properties.

The tin(II) ion is characteristically prone to oxidation to the more stable tin(IV) (Sn⁴⁺) state, particularly in the presence of atmospheric oxygen. This transformation involves the loss of two electrons from the 5s orbital of the tin atom.

The general mechanism for the oxidation of Sn²⁺ in an aqueous environment can be described as a multi-step process influenced by factors such as pH and the presence of complexing agents. In the context of this compound solutions, the pyrophosphate ligand plays a crucial role in stabilizing the Sn²⁺ ion. However, oxidation can still occur, especially under ambient conditions. The process is generally understood to proceed via the following reaction:

Sn²⁺ → Sn⁴⁺ + 2e⁻

While specific mechanistic studies on the oxidation of this compound complexes are not extensively detailed in the literature, the process is known to be influenced by the coordination environment. Chelation by pyrophosphate can decrease the rate of oxidation compared to free Sn²⁺ ions by sterically hindering the approach of oxidizing agents or by altering the redox potential of the Sn²⁺/Sn⁴⁺ couple. However, the inherent thermodynamic tendency of Sn²⁺ to oxidize to Sn⁴⁺ remains a key aspect of its chemistry researchgate.netstanford.eduresearchgate.net.

The rate of conversion from Sn²⁺ to Sn⁴⁺ can be quantitatively investigated using various electrochemical techniques. These methods provide insight into the kinetics and thermodynamics of the redox reaction by measuring properties like potential, current, and charge within an electrochemical cell.

Electrochemical analysis is a powerful tool for characterizing the oxidation of this compound. Techniques such as cyclic voltammetry (CV) and linear sweep voltammetry (LSV) are particularly useful for studying the electron transfer processes and determining the reaction rates researchgate.net. In a typical experiment, a potential is applied to an electrode immersed in a solution containing the this compound complex, and the resulting current is measured. The peak current and potential in a voltammogram can be correlated to the concentration of the electroactive species and the kinetics of the oxidation reaction.

The table below outlines the principles of common electrochemical methods applicable to studying Sn²⁺ oxidation.

Electrochemical Method Principle Information Obtained
Cyclic Voltammetry (CV) The potential is swept linearly between two set values and back again. The resulting current is plotted against the applied potential.Provides information on redox potentials, reaction reversibility, and electron transfer kinetics. The peak current is proportional to the concentration of the analyte.
Linear Sweep Voltammetry (LSV) The potential is swept linearly in one direction from an initial to a final potential.Determines the oxidation potential of the Sn²⁺ species. The limiting current can be used to quantify the rate of the reaction.
Chronoamperometry A constant potential is applied to the electrode, and the current is measured as a function of time.Used to study the kinetics of the oxidation process under controlled potential conditions and can determine diffusion coefficients.

These methods allow researchers to quantify the rate at which the Sn²⁺ in the pyrophosphate complex is converted to Sn⁴⁺ under various conditions, such as changes in pH, temperature, or pyrophosphate concentration nih.govnih.gov.

Complexation Chemistry in Aqueous Solutions

This compound itself is poorly soluble in water. However, in the presence of an excess of a soluble pyrophosphate salt, such as potassium pyrophosphate (K₄P₂O₇) or sodium pyrophosphate (Na₄P₂O₇), it dissolves to form clear, stable, and soluble complex anions nih.gov. The nature and stoichiometry of these complexes are highly dependent on the molar ratio of tin(II) to pyrophosphate.

When this compound (Sn₂P₂O₇) is dissolved in an equimolar amount of a soluble pyrophosphate salt, a 1:1 complex is formed. Spectroscopic and theoretical studies have confirmed the identity of this species as the monomeric dianion, [Sn(P₂O₇)]²⁻ nih.gov.

The formation reaction can be represented as:

Sn₂P₂O₇(s) + P₂O₇⁴⁻(aq) ⇌ 2 [Sn(P₂O₇)]²⁻(aq)

Density functional theory (DFT) calculations indicate that this monomeric complex has a ground state with C₂ᵥ symmetry. The tin atom is in a square pyramidal coordination environment, with the stereochemically active lone pair of electrons occupying the apical position nih.gov. This complexation results in a solution that is nearly neutral (pH ~8), in contrast to the strongly alkaline solutions of alkali metal pyrophosphates alone nih.gov.

The coordination chemistry becomes more intricate when pyrophosphate is present in excess relative to the tin(II) concentration. Under these conditions, higher-order complexes are formed. Research has identified the formation of complexes with (P₂O₇):(Sn) molar ratios of 3:2 and, most notably, 2:1 nih.govnih.gov.

The primary species formed in a significant excess of pyrophosphate is the 2:1 complex, [Sn(P₂O₇)₂]⁶⁻ nih.govacs.org. The formation of this highly charged anion is crucial for maintaining the stability of the tin(II) ion in solution, particularly in applications like electroplating acs.org.

The table below summarizes the stoichiometry of the major tin(II)-pyrophosphate complexes.

Molar Ratio (Sn:P₂O₇) Complex Formula Common Name
1:1[Sn(P₂O₇)]²⁻1:1 Complex
1:2[Sn(P₂O₇)₂]⁶⁻2:1 Complex

The formation of these higher-order complexes demonstrates the strong chelating ability of the pyrophosphate ligand and its capacity to saturate the coordination sphere of the tin(II) ion.

In solutions containing an excess of pyrophosphate, the various complex species are not static but are involved in dynamic equilibria. The 3:2 and 2:1 complexes, in the presence of even more free pyrophosphate, undergo rapid ligand exchange nih.gov. This process involves the substitution of a coordinated pyrophosphate ligand with another from the bulk solution.

This dynamic behavior has been observed using Nuclear Magnetic Resonance (NMR) spectroscopy. The rapid exchange occurs on the NMR timescale, meaning the rate of exchange is fast enough to average the magnetic environments of the pyrophosphate ligands, often resulting in broadened or coalesced signals in the NMR spectrum nih.gov.

The general mechanism for ligand exchange can be described as:

[Sn(P₂O₇)ₓ]ⁿ⁻ + P₂O₇⁴⁻ ⇌ [Sn(P₂O₇)ₓ]ⁿ⁻ + P₂O₇⁴⁻

While the precise kinetic parameters for this exchange in the this compound system are not fully elucidated, the phenomenon is critical to understanding the solution's reactivity and stability. Such dynamic processes are common in coordination chemistry and can follow associative, dissociative, or interchange mechanisms, depending on the specific properties of the metal center and ligands involved researchgate.netwhiterose.ac.uk.

Atomic-Scale Proton Conduction Pathways

The proton conduction in this compound and related metal pyrophosphates is understood to occur through a hopping mechanism, often referred to as a Grotthuss-type mechanism. mdpi.comrsc.org At the atomic scale, this involves the transfer of protons between adjacent sites within the crystal lattice. Protons are incorporated into the material as charge-compensating defects, particularly when doped with aliovalent cations. researchgate.net These protons bond to oxygen atoms on the phosphate (B84403) tetrahedra and are believed to move through the material via inter-tetrahedral transfer. researchgate.net

Research on indium-doped this compound (In³⁺-doped SnP₂O₇) using ¹H NMR studies has identified two distinct signals, which correspond to hydrogen-bonded interstitial protons located at phosphate tetrahedral and metal octahedral sites. rsc.org This suggests that proton conduction occurs via a hopping mechanism between these octahedral and tetrahedral sites. rsc.org While initial reports indicated that this transport occurred through the bulk crystalline lattice, subsequent investigations have suggested that high conductivity may not be solely attributable to the bulk crystalline phase, pointing to the significance of other factors such as amorphous phases or grain boundaries. mdpi.com

Hydroxide-Ion Incorporation and Conduction Mechanisms

First-principles calculations have provided significant insight into the mechanisms of hydroxide-ion (OH⁻) incorporation and conduction in tin pyrophosphate. The incorporation of hydroxide (B78521) ions is not a simple process of filling interstitial sites within the crystal. alfachemic.commdpi.com Instead, it is accompanied by a significant structural change: the dissociation of a pyrophosphate (P₂O₇) unit into two orthophosphate (PO₄) units. alfachemic.commdpi.com

While the long-range migration of hydroxide ions has been observed in first-principles molecular dynamics simulations at very high temperatures (2000 K), the frequency of these events is extremely low at more moderate temperatures. alfachemic.commdpi.com Theoretical calculations reveal a very high potential barrier of 1.92 eV for the hydroxide-ion conduction pathway. alfachemic.commdpi.com This high barrier leads to an estimated bulk conductivity on the order of 10⁻¹⁰ S cm⁻¹ at 1000 K, which is significantly lower than experimentally reported conductivities. mdpi.com These findings indicate that the observed hydroxide-ion conductivity in tin pyrophosphate cannot be explained by the simple motion of OH⁻ ions through the crystal lattice alone and may involve other mechanisms or pathways. alfachemic.commdpi.com

Impact of Excess Phosphate on Proton Conduction

The presence of an excess phosphate phase is critical for achieving high proton conductivity in tin pyrophosphate systems. promonograph.org Research has demonstrated a direct correlation between the phosphorus-to-metal (P:M) ratio and proton conductivity. For instance, in indium-doped tin pyrophosphate, increasing the P:M ratio from 2.23 to 2.81 resulted in a dramatic increase in proton conductivity from 0.03 mS cm⁻¹ to 10 mS cm⁻¹ at 250 °C. promonograph.org

The synthesis method and the choice of phosphate precursor play a crucial role in determining the final morphology and proton conductivity of the material. mdpi.com A study examining five different phosphate precursors found that the resulting conductivity varied significantly, underscoring the impact of the synthesis history on the material's electrochemical properties. The use of a tetrabutylammonium (B224687) phosphate precursor, for example, yielded a maximum conductivity of 88 mS cm⁻¹ at 200 °C. This enhancement is often attributed to the formation of an amorphous phosphate phase on the surface of the crystalline particles, which provides effective pathways for proton transport. promonograph.org

Phosphate Precursor Used in SynthesisResulting Proton ConductivityTemperature
Tetrabutylammonium phosphate (TPP-TBAP)88 mS cm⁻¹200 °C
In-situ Phosphoric Acid Doped Diammonium Phosphate (TPP-DAP)64 mS cm⁻¹220 °C
Externally Doped Phosphoric Acid Diammonium Phosphate (TPP-DAP)35 mS cm⁻¹220 °C

Catalytic Reaction Mechanisms

Heterogeneous Catalysis in Organic Synthesis

This compound (SnP₂O₇) has been identified as a novel and highly efficient heterogeneous catalyst for specific multicomponent reactions in organic synthesis. alfachemic.com Its application has been demonstrated in the one-pot, three-component synthesis of tetrahydrobenzo[b]pyran and dihydropyrano[3,2-c]chromene derivatives. alfachemic.com

The primary advantage of using this compound as a catalyst in these reactions lies in its solid, insoluble nature, which simplifies the post-reaction work-up. The catalyst can be easily separated from the reaction mixture by simple filtration, allowing for straightforward product isolation. alfachemic.com Furthermore, the catalyst exhibits excellent stability and reusability. It can be recovered and reused for up to five cycles without a significant loss of its catalytic activity, making the process more economical and environmentally friendly. alfachemic.com The synthetic protocol using SnP₂O₇ is characterized by short reaction times and high product yields. alfachemic.com

Catalytic Reaction ParameterReported Value/Observation
Reaction TypeOne-pot, three-component synthesis of pyran and chromene derivatives
Reaction Times8–15 minutes
Product Yields85–97%
Catalyst ReusabilityUp to 5 cycles without significant loss of reactivity

Reusable Catalytic Systems and Stability in Reaction Media

While research directly on this compound as a reusable catalyst is specific, broader studies into related tin-based systems provide insights into stability and reusability. For instance, tin-phosphorus-iodine (Sn-P-I) clathrates have been identified as potential catalysts for the growth of black phosphorus (BP). nih.gov However, the intact Sn-P-I structure can lead to prolonged preparation times and rapid deactivation. nih.gov

To address these stability and reusability challenges, modifications such as tellurium-doping have been explored. nih.gov This strategy aims to improve both the activity and stability of Sn-P-I catalysts. nih.gov The introduction of tellurium can induce the formation of Sn-Te bonds, create anti-healing phosphorus vacancies, and reduce iodine loss. nih.gov This alters the catalyst's deactivation mechanism from phosphorus saturation to iodine loss. nih.gov

Further enhancements in reusability can be achieved through post-synthesis treatments. An iodination treatment, for example, can reactivate Te-Sn-P-I catalysts, with studies showing a restoration of 100% of the catalytic performance. nih.gov Such strategies highlight the importance of structural modification in creating stable and reusable tin-based catalytic systems. Other research on heterogeneous catalysts, such as those involving sulfated tin oxide, has also demonstrated a high capacity for reuse over multiple cycles without a significant decrease in catalytic activity. researchgate.net

Table 1: Catalyst Performance and Reusability

Catalyst System Modification Key Outcome Reusability
Sn-P-I Clathrate Tellurium-doping Reduced reaction time for BP synthesis from 15 h to 45 min. nih.gov Performance restored to 100% after iodination treatment. nih.gov
30WSSnO2 Sulfation High product yields under mild conditions. Reusable for ten times without significant loss of activity. researchgate.net

Myocardial Uptake Mechanisms

This compound, when complexed with Technetium-99m (99mTc-PYP), serves as a crucial radiopharmaceutical agent for imaging myocardial injury. nih.govnih.govnih.gov Its uptake mechanism is fundamentally linked to cellular damage, particularly in the context of acute myocardial infarction. nih.govnih.gov The tracer accumulates in irreversibly injured myocardium, allowing for the visualization of necrotic tissue. nih.gov This uptake is not dependent on phagocytosis by leukocytes migrating into the infarct zone but rather reflects the direct interaction of the pyrophosphate agent with the damaged heart muscle cells. nih.gov The major determinant for the accumulation of the radionuclide is the extent of cellular damage. osti.govnih.gov

Correlation with Calcium Homeostasis in Damaged Tissue

A primary mechanism for the localization of 99mTc-PYP in damaged myocardial tissue is its strong affinity for calcium. ahajournals.orgnih.gov In cases of myocardial infarction, cellular necrosis leads to a disruption of calcium homeostasis and subsequent deposition of calcium salts, particularly within mitochondria, in the acute phase. nih.gov 99mTc-PYP is known to bind to these calcium deposits. ahajournals.orgjacc.org

Studies in canine models have demonstrated a positive correlation between the myocardial uptake of 99mTc-PYP and the concentration of calcium in the tissue. researchgate.net Research has shown that 99mTc-PYP accumulates in areas of ischemia-reperfusion injury, which may be associated with an increased concentration of Ca2+ in the damaged myocardial cells. nih.govmdpi.com This relationship is so direct that the scintigraphic images produced are essentially maps of abnormal calcium deposition in the infarcted heart muscle.

Table 2: 99mTc-PYP Uptake vs. Myocardial Calcium Content in Canine Infarcts

Group Mean 99mTc-PYP Content (% dose/g x 10⁻³) Mean Calcium Content (µg/g wet weight) Correlation (r-value)
Control Dogs 28.9 ± 4.3 126.7 ± 9.5 0.77 researchgate.net
EHDP-treated Dogs 18.2 ± 1.4 102.4 ± 6.4 0.69 researchgate.net

Data from a study investigating the effects of ethane-1-hydroxy-1,1-diphosphonate (EHDP) on calcium and 99mTc-PYP uptake.

Localization in Subcellular Fractions

Investigations into the subcellular distribution of 99mTc-labeled pyrophosphate in infarcted myocardium have shown that the agent is primarily bound to soluble proteins. researchgate.net Only a small fraction of the tracer is found to be associated with nuclei and other subcellular components. researchgate.net While mitochondrial calcification is a key event in the acute phase of an infarct and correlates with 99mTc-PYP uptake, studies in other cardiac conditions like transthyretin cardiac amyloidosis (ATTR-CA) did not observe mitochondrial calcification, suggesting the binding site can vary depending on the pathology. nih.govmdpi.com In ATTR-CA, calcified microparticles were found in collagen fiber sites, which may be the location of tracer binding. nih.govmdpi.com

Role in Tissue Viability Assessment

99mTc-PYP scintigraphy is a valuable tool for assessing myocardial tissue viability, primarily by identifying non-viable, or necrotic, tissue. nih.gov It has been proven to be an accurate indicator for acute transmural myocardial infarction. nih.govnih.gov The tracer accumulates in irreversibly damaged myocardium, whereas healthy or merely ischemic tissue does not show significant uptake. nih.gov

Studies in animal models have quantified this differential uptake. Following a 60-minute ischemia that results in infarction, the uptake of 99mTc-PYP in the ischemic area was found to be more than ten times that of normal tissue. nih.gov Even shorter periods of severe ischemia (30 minutes) followed by reperfusion can lead to significant tracer accumulation, indicating severe cellular injury that may not yet be fully necrotic but has compromised viability. nih.gov Therefore, 99mTc-PYP imaging helps to delineate the extent of an infarct and provides crucial information about the severity of ischemic injury. nih.govnih.gov

Table 3: 99mTc-Pyrophosphate Uptake Ratio in Ischemic vs. Normal Myocardium

Duration of Ischemia Uptake Ratio (Ischemic Area / Normal Area) Implication for Viability
10 minutes 1.18 ± 0.009 Minimal injury, likely viable. nih.gov
30 minutes 4.09 ± 1.75 Significant injury, viability compromised. nih.gov
60 minutes (Infarction) 12.2 ± 2.9 (Transmural) Necrotic, non-viable tissue. nih.gov

Advanced Applications and Their Underlying Theories

Radiopharmaceutical Applications in Diagnostic Imaging

Stannous pyrophosphate serves a critical role as a reducing agent in nuclear medicine, particularly in the preparation of Technetium-99m (⁹⁹mTc) radiopharmaceuticals for diagnostic imaging. Its primary function is to facilitate the labeling of various biological molecules, most notably red blood cells (RBCs), by reducing the pertechnetate (B1241340) ion (TcO₄⁻) obtained from a ⁹⁹mTc generator. This reduction allows the technetium to bind to the target molecules, enabling in vivo imaging.

The labeling of biological components with ⁹⁹mTc is a cornerstone of many diagnostic nuclear medicine procedures. This compound is instrumental in this process, ensuring the stable attachment of the radionuclide to the vector molecule, thereby creating a functional radiopharmaceutical.

The technetium eluted from a Molybdenum-99/Technetium-99m generator is in the form of sodium pertechnetate (Na⁹⁹mTcO₄), where technetium exists in its highest oxidation state of +7. luc.edu In this pertechnetate form, the technetium is relatively non-reactive and will not readily form stable bonds with chelating agents or cellular components. luc.eduunm.edu

To enable labeling, the technetium must be reduced to a lower, more reactive oxidation state. This compound provides the stannous ion (Sn²⁺), a powerful reducing agent, which donates electrons to the pertechnetate ion. luc.eduluc.edu This reaction reduces the technetium from the +7 oxidation state to a lower oxidation state, typically +4 (Tc⁴⁺). luc.edu The stannous ion (Sn²⁺) is, in turn, oxidized to the stannic ion (Sn⁴⁺). luc.edu The resulting reduced technetium (⁹⁹mTc⁴⁺) is a cation that can then readily form stable coordinate bonds with electron-donating atoms like nitrogen, oxygen, and phosphorus present in chelating agents or on the surface of molecules like hemoglobin within red blood cells. luc.edu

Tc⁷⁺O₄⁻ + Sn²⁺ → ⁹⁹mTc⁴⁺ + Sn⁴⁺

The concentration of stannous ions is a critical factor in achieving high radiochemical purity, which is the proportion of the total radioactivity in the desired chemical form. ymaws.com Insufficient stannous ion concentration will result in incomplete reduction of pertechnetate, leading to an excess of "free" pertechnetate (⁹⁹mTcO₄⁻) in the final product. cjhp-online.ca This free pertechnetate does not bind to the target and can interfere with imaging by accumulating in non-target organs such as the thyroid, salivary glands, and stomach. cjhp-online.ca

Conversely, an excessive concentration of stannous ions can also negatively impact labeling efficiency. unm.educjhp-online.ca High levels of stannous ions can lead to the formation of unwanted colloids or interfere with the binding of the reduced technetium to the target molecule. cjhp-online.ca Therefore, optimizing the dose of this compound is crucial for maximizing the labeling yield and ensuring the quality of the radiopharmaceutical.

Research has indicated that for in vivo red blood cell labeling, a stannous ion (Sn²⁺) concentration of 10-20 micrograms per kilogram of body weight is optimal. unm.edunih.gov Another study found that concentrations of 1-2 micrograms of tin per milliliter of blood provided the highest labeling yield in an in vitro setting. nih.gov The optimal amount can be dependent on the specific formulation of the this compound kit. cjhp-online.ca

ParameterOptimal Range/ValueConsequence of Sub-optimal LevelsReference
Stannous Ion (Sn²⁺) Concentration (In Vivo)10-20 µg/kg body weightToo low: Incomplete pertechnetate reduction, excess free ⁹⁹mTcO₄⁻. Too high: Decreased labeling yield. unm.edunih.gov
Stannous Ion (Sn²⁺) Concentration (In Vitro)1-2 µg/mL of bloodLeads to lower labeling efficiency. nih.gov
Time Interval Between Sn²⁺ and ⁹⁹mTcO₄⁻ Injection (In Vivo)15-30 minutesAllows for adequate biological clearance of excess stannous ions. unm.edunih.gov

The labeling of a patient's own (autologous) red blood cells with ⁹⁹mTc is a common procedure for various diagnostic imaging studies. There are three primary methods for this labeling process, each with its own protocol and resulting labeling efficiency.

The in vivo method is the simplest approach. It involves the intravenous injection of this compound into the patient. nih.gov After a waiting period of approximately 15 to 30 minutes to allow the stannous ions to diffuse into the red blood cells, a second intravenous injection of sodium pertechnetate (⁹⁹mTcO₄⁻) is administered. unm.edunih.gov The pertechnetate then enters the "pre-tinned" red blood cells, is reduced by the intracellular stannous ions, and binds to the globin chains of hemoglobin. nucmedtutorials.com The labeling efficiency of the in vivo method can be variable, with reported averages ranging from 71% to 96%. unm.edu

The modified in vivo (also referred to as in vivtro) method aims to improve upon the labeling efficiency of the in vivo technique. In this procedure, this compound is injected into the patient as in the in vivo method. richtlijnendatabase.nl After the 30-minute waiting period, a sample of the patient's blood is withdrawn into a syringe containing the ⁹⁹mTc-pertechnetate and an anticoagulant. richtlijnendatabase.nl The labeling occurs within the syringe, which is gently agitated for a period before the now-labeled red blood cells are reinjected into the patient. nih.gov This method generally results in higher and more consistent labeling efficiencies, often approaching 95%. snmjournals.org

The in vitro method offers the highest labeling efficiency, typically exceeding 95%. snmjournals.orgresearchgate.net In this technique, a sample of the patient's blood is drawn and transferred to a vial containing this compound. nucmedtutorials.com The red blood cells are separated from the plasma, usually by centrifugation, and then incubated with the stannous ions. nucmedtutorials.com Following this "tinning" step, the ⁹⁹mTc-pertechnetate is added to the vial, and the mixture is incubated to allow for labeling. nucmedtutorials.com The resulting ⁹⁹mTc-labeled red blood cells are then reinjected into the patient. Commercially available kits, such as the UltraTag® RBC kit, have streamlined this process. researchgate.net

Labeling MethodGeneral ProcedureTypical Labeling EfficiencyKey AdvantagesKey DisadvantagesReference
In Vivo1. Inject this compound. 2. Wait 15-30 min. 3. Inject ⁹⁹mTc-pertechnetate.71% - 96%Simple, rapid, involves less blood handling.Lower and more variable labeling efficiency. unm.edunih.gov
Modified In Vivo (In Vivtro)1. Inject this compound. 2. Wait 30 min. 3. Withdraw blood into a syringe with ⁹⁹mTc-pertechnetate. 4. Incubate and reinject.~95%Higher efficiency than in vivo method.Requires withdrawal and handling of blood. richtlijnendatabase.nlsnmjournals.org
In Vitro1. Withdraw blood. 2. Separate RBCs. 3. Incubate RBCs with this compound. 4. Add ⁹⁹mTc-pertechnetate and incubate. 5. Reinject labeled RBCs.>95%Highest and most consistent labeling efficiency.More complex, time-consuming, and involves extensive blood handling. snmjournals.orgresearchgate.net

Technetium-99m (⁹⁹mTc) Radiolabeling

Labeling Protocols for Red Blood Cells (RBCs)
Influence of Stannous Ion Clearance and Optimal Time Intervals

The efficacy of labeling red blood cells (RBCs) with Technetium-99m (99mTc) using this compound is significantly influenced by the clearance rate of stannous ions (Sn2+) from the circulation. Following intravenous administration, this compound is used to "tin" the RBCs, a process where stannous ions diffuse across the RBC membrane and bind to intracellular components, primarily the beta-chain of hemoglobin. This intracellular tin then acts as a reducing agent for the subsequently administered 99mTc-pertechnetate, allowing it to be trapped within the cells.

The clearance of unbound stannous ions from the plasma is a critical factor. Rapid clearance is desirable to minimize the amount of circulating stannous ions that could reduce the 99mTc-pertechnetate in the plasma before it has a chance to enter the RBCs. This extracellular reduction would lead to the formation of 99mTc-labeled plasma proteins and other complexes, resulting in poor labeling efficiency and increased background activity in imaging studies.

Optimal time intervals between the administration of this compound and 99mTc-pertechnetate are therefore crucial for maximizing RBC labeling. Research and clinical practice have established that an interval of 15 to 30 minutes is generally optimal. hres.cahas-sante.fr This timeframe allows for sufficient uptake of stannous ions by the RBCs while also permitting adequate clearance of excess stannous ions from the plasma. Shorter intervals may not allow for complete "tinning" of the RBCs, whereas longer intervals could lead to the re-equilibration of stannous ions out of the cells, both of which would decrease labeling efficiency.

Factors Affecting Labeling Efficiency

Several factors can influence the efficiency of labeling red blood cells with 99mTc using this compound. These can be broadly categorized as patient-related, and procedural.

Patient-Related Factors:

Concurrent Medications: Certain drugs can interfere with the labeling process. For instance, medications that are oxidizing agents can compete with the reduction of pertechnetate by stannous ions, leading to lower labeling yields.

Pathophysiological Conditions: Certain disease states may alter RBC membrane permeability or intracellular binding sites for stannous ions, potentially affecting labeling efficiency.

Procedural Factors:

Stannous Ion Concentration: The amount of this compound administered is critical. An optimal concentration of 10 to 20 µg/kg of tin is recommended for adults to achieve efficient RBC labeling. has-sante.fr Insufficient amounts will result in incomplete "tinning," while excessive amounts can lead to the formation of colloids and altered biodistribution.

Presence of Oxidizing Agents: Any oxidizing agent present in the sodium pertechnetate Tc 99m solution is unsuitable for use in the preparation of Technetium Tc 99m Pyrophosphate Injection. fda.gov

pH of the Reconstituted Kit: The pH of the reconstituted this compound solution should be between 4.5 and 7.5 to ensure stability and optimal labeling conditions. fda.gov

Incubation Time: As discussed previously, the time interval between this compound and pertechnetate administration is a key determinant of labeling efficiency. hres.cahas-sante.fr

Anticoagulants: The use of heparinized catheter systems should be avoided as heparin can interfere with the labeling process. hres.ca

FactorOptimal Condition/ConsiderationPotential Impact of Deviation
Stannous Ion (Tin) Concentration 10 to 20 µg/kg for adults has-sante.frToo Low: Incomplete "tinning" of RBCs, poor labeling. Too High: Formation of colloids, altered biodistribution.
Time Interval (this compound to 99mTc) 15 to 30 minutes hres.cahas-sante.frToo Short: Insufficient RBC "tinning." Too Long: Re-equilibration of stannous ions out of RBCs.
pH of Reconstituted Kit 4.5 to 7.5 fda.govAffects stability and optimal labeling conditions.
Presence of Oxidizing Agents Must be absent from pertechnetate solution fda.govCompetes with pertechnetate reduction, lowering labeling yield.
Anticoagulants Avoid heparinized catheters hres.caHeparin can interfere with the labeling process.
Interference with Other Radiotracers

The prior administration of this compound for red blood cell labeling can interfere with subsequent imaging studies that use other technetium-99m labeled radiotracers. This interference is primarily due to the residual circulating stannous ions or the "tinned" red blood cells, which can reduce the subsequently administered 99mTc-pertechnetate or other 99mTc-labeled compounds.

For example, reports indicate that brain images using sodium pertechnetate Tc 99m can be impaired if they are preceded by a bone imaging study that utilized this compound. fda.gov The residual stannous ions can cause the pertechnetate intended for brain imaging to be reduced and bound to red blood cells, leading to poor brain uptake and suboptimal image quality. It is recommended to wait for at least 3 months before repeating an examination that involves this compound due to the long-term binding of tin salts to red blood cells. has-sante.fr

Labeling of Other Biomolecules (e.g., Bleomycin (B88199), Leukocytes)

The utility of this compound as a reducing agent for technetium-99m extends beyond red blood cell labeling to other biomolecules, including the antibiotic bleomycin and leukocytes.

Bleomycin: this compound has been successfully used as a reducing agent for the labeling of bleomycin with 99mTc. nih.govsnmjournals.org This technique has been shown to be encouraging, suggesting potential applications in nuclear medicine. nih.gov The process involves the reduction of pertechnetate by this compound in the presence of bleomycin, leading to the formation of a stable 99mTc-bleomycin complex. nih.gov This method is advantageous as it does not require a subsequent purification step. nih.gov

Leukocytes: this compound is also employed in the in vitro labeling of human polymorphonuclear leukocytes with 99mTc. nih.gov The process involves a "pretinning" step where leukocytes are incubated with an optimal concentration of this compound. This is followed by the addition of 99mTc-pertechnetate, which is reduced by the intracellular stannous ions and becomes trapped within the leukocytes. This method has been shown to result in high cell-bound activity without impairing cell function. nih.gov Labeled leukocytes are valuable for the scintigraphic imaging of acute inflammatory lesions. nih.gov

Compositional Stability of Labeled Complexes

The in vitro stability of 99mTc-stannous pyrophosphate complexes is a critical parameter for ensuring the quality and efficacy of the radiopharmaceutical. The stability of the labeled complex is influenced by several factors, including the initial radioactive concentration of 99mTc and the time elapsed after labeling. nih.gov

Over time, the 99mTc-stannous pyrophosphate complex can dissociate, leading to the release of free 99mTc-pertechnetate. This dissociation reduces the radiochemical purity of the preparation and can lead to altered biodistribution and suboptimal imaging results. The formation of 99mTc-pertechnetate does not appear to depend on the radioactive concentration in unprotected samples. researchgate.net

To enhance the stability of the complex, chemical stabilizers such as ascorbic acid or gentisic acid can be added to the formulation. nih.govresearchgate.net Ascorbic acid has been shown to be particularly effective, with a concentration of 50-60 micrograms/ml being sufficient to maintain the content of 99mTc-pertechnetate below 5% for up to six hours, even in preparations with high initial radioactive concentrations. nih.gov Nitrogen purging of the reactant solutions can also provide some protection against degradation. researchgate.net

Myocardial Scintigraphy

Technetium-99m this compound (99mTc-PYP) is a key radiopharmaceutical used in myocardial scintigraphy, particularly for the detection of acute myocardial infarction.

Detection and Localization of Myocardial Infarction

99mTc-PYP accumulates in acutely infarcted myocardium, allowing for its detection and localization through scintiscanning. nih.govcmaj.ca The uptake of the radiotracer is typically observed in areas of irreversible myocardial injury. Studies in dogs have shown that both 99mTc and 32P labeled pyrophosphate accumulate extensively in zones of infarction. nih.gov

The optimal time for imaging after the onset of symptoms is generally between 24 and 72 hours. elsevierpure.comnih.gov Scans performed within the first 12 hours after the onset of pain may not show positive uptake. nih.govcmaj.ca The scintigrams generally remain positive for up to 5 days. nih.govcmaj.ca In some cases, abnormal scintigrams can develop as late as 4 to 5 days following an acute myocardial infarction. elsevierpure.com

The mechanism of 99mTc-PYP uptake in infarcted myocardium is thought to be related to the presence of calcium deposits in the damaged myocardial cells. It is believed that the technetium-stannous-pyrophosphate complex is adsorbed onto the surface of amorphous calcium phosphate (B84403) deposits and insoluble hydroxyapatite (B223615) crystals that form in necrotic tissue. drugbank.com Another theory suggests that the uptake of pyrophosphate results from the formation of polynuclear complexes with denatured macromolecules. nih.gov Phagocytosis of the radiopharmaceutical by leukocytes migrating into the infarct is not considered an essential mechanism for uptake. nih.gov

Myocardial scintigraphy with 99mTc-PYP is sensitive for the detection of both transmural and non-transmural myocardial infarcts. nih.gov The localization of transmural infarcts by scintiscanning correlates well with electrocardiographic findings. nih.govcmaj.ca However, subendocardial infarcts may not always be precisely localized. nih.govcmaj.ca The size of the infarct area, as determined by the total area of 99mTc-PYP uptake, has been shown to correlate well with peak serum levels of creatine (B1669601) phosphokinase. nih.govcmaj.ca

It is important to note that while highly sensitive, 99mTc-PYP scintigraphy is not entirely specific for acute myocardial infarction. False-positive results can occur in the presence of cardiac calcification. nih.gov

ParameterFinding
Optimal Imaging Time 24 to 72 hours post-infarction elsevierpure.comnih.gov
Duration of Positive Scan Up to 5 days nih.govcmaj.ca
Mechanism of Uptake Adsorption to calcium deposits in necrotic tissue drugbank.com or complex formation with denatured macromolecules nih.gov
Correlation with Infarct Size Good correlation with peak creatine phosphokinase levels nih.govcmaj.ca
Limitations Potential for false-positive results in the presence of cardiac calcification nih.gov
Differentiation of Cardiac Amyloidosis Types

Cardiac amyloidosis is a condition characterized by the deposition of abnormal protein fibrils in the heart muscle, leading to restrictive cardiomyopathy. radiopaedia.org ⁹⁹ᵐTc-PYP scintigraphy has emerged as a crucial non-invasive tool for the diagnosis and differentiation of the major types of cardiac amyloidosis. radiopaedia.orgnih.govahajournals.org

A key application of ⁹⁹ᵐTc-PYP imaging is its ability to differentiate between transthyretin amyloid cardiomyopathy (ATTR) and amyloid light-chain (AL) amyloidosis. nih.govahajournals.org This distinction is critical due to significant differences in prognosis, therapy, and the potential need for genetic counseling. ahajournals.org

Studies have consistently shown that patients with ATTR cardiac amyloidosis have significantly higher myocardial uptake of ⁹⁹ᵐTc-PYP compared to those with AL amyloidosis. nih.govahajournals.orgnih.gov The proposed mechanism for this difference is that ⁹⁹ᵐTc-PYP may bind with greater intensity to ATTR amyloid fibrils, possibly due to a higher calcium content in ATTR deposits. nih.govyoutube.com

The diagnostic accuracy of ⁹⁹ᵐTc-PYP scintigraphy in this context is high. A study involving 45 subjects demonstrated that a heart-to-contralateral lung (H/CL) ratio of ≥ 1.5 had a 97% sensitivity and 100% specificity for identifying ATTR cardiac amyloidosis. nih.govahajournals.orgnih.gov While intense, diffuse myocardial uptake is highly suggestive of ATTR amyloidosis, it is important to note that some degree of ⁹⁹ᵐTc-PYP uptake can also occur in AL amyloidosis, necessitating a comprehensive evaluation to exclude an underlying plasma cell disorder. radiopaedia.orgasnc.org

Diagnostic Performance of ⁹⁹ᵐTc-PYP Scintigraphy in Differentiating ATTR from AL Amyloidosis
ParameterValueSensitivitySpecificityReference
Heart-to-Contralateral Lung (H/CL) Ratio≥ 1.597%100% nih.govahajournals.orgnih.gov

Quantitative analysis of ⁹⁹ᵐTc-PYP uptake enhances the objectivity and reproducibility of diagnosing cardiac amyloidosis. nih.govresearchgate.netnih.gov Several quantitative methods have been developed and validated.

One widely used method is the calculation of the heart-to-contralateral lung (H/CL) ratio from planar images. ahajournals.orgnih.gov An H/CL ratio of 1.5 or greater at one hour post-injection is considered a strong indicator of ATTR cardiac amyloidosis, provided there is visual confirmation of myocardial uptake on SPECT imaging and AL amyloidosis has been ruled out. asnc.org

Another quantitative approach is the semi-quantitative visual scoring method, often referred to as the Perugini grade. radiopaedia.org This method compares the intensity of myocardial uptake to that of the ribs:

Grade 0: No myocardial uptake.

Grade 1: Myocardial uptake is less than rib uptake.

Grade 2: Myocardial uptake is equal to rib uptake.

Grade 3: Myocardial uptake is greater than rib uptake.

A Perugini grade of 2 or 3 is considered positive for ATTR cardiac amyloidosis. radiopaedia.org

More advanced quantitative techniques using SPECT, such as the calculation of the standardized uptake value (SUV), are also being employed. nih.govresearchgate.netnih.govnii.ac.jp The "PYP score," defined as the ratio of myocardial mean counts to ventricular cavity mean counts, has also been shown to have high sensitivity and specificity for distinguishing cardiac amyloidosis from other causes of heart failure. ahajournals.orgnih.gov These quantitative methods offer a more objective assessment of the burden of cardiac amyloidosis. nih.govresearchgate.netnih.gov

Quantitative Assessment Methods for ⁹⁹ᵐTc-PYP Scintigraphy in Cardiac Amyloidosis
MethodDescriptionPositive Finding for ATTR AmyloidosisReference
Heart-to-Contralateral Lung (H/CL) RatioRatio of mean counts in the heart region of interest to the contralateral chest region of interest.≥ 1.5 at 1 hour ahajournals.orgnih.govasnc.org
Perugini Visual ScoreSemi-quantitative visual comparison of myocardial uptake to rib uptake.Grade 2 or 3 radiopaedia.org
PYP ScoreRatio of myocardial mean counts to ventricular cavity mean counts.High sensitivity and specificity for cardiac amyloidosis vs. other causes of heart failure. ahajournals.orgnih.gov
Standardized Uptake Value (SUV)Quantitative measure of tracer uptake in the myocardium using SPECT.Significantly higher SUVmax in ATTR-CM compared to AL amyloidosis. nih.govresearchgate.netnih.gov
Imaging of Electroporated Skeletal Muscle

The use of technetium-99m this compound (99mTc-PYP) in scintigraphy provides a diagnostic tool for the detection and localization of skeletal muscle necrosis. nih.gov This technique is predicated on the principle that the radiotracer accumulates in damaged muscle tissue, allowing for visualization through imaging. Studies involving patients with high-voltage electric burns, which cause significant deep muscle damage, have demonstrated the efficacy of 99mTc-PYP scintigrams. In these cases, muscle damage was identified by an increased cellular uptake of the tagged material. nih.gov

Research has shown that muscle necrosis can be identified as early as 24 hours and up to six days post-injury. The location and extent of the muscle injury were accurately determined preoperatively in all studied patients, confirming the diagnostic value of this imaging technique. nih.gov Further research into transthyretin amyloidosis (ATTR), a condition where amyloid proteins infiltrate skeletal muscle, has also explored 99mTc-PYP as a potential biomarker for the muscle burden of the disease. A retrospective study compared radioisotope uptake in the deltoid muscles of ATTR patients with a control group. The results indicated that tracer uptake was significantly higher in the deltoid muscles of patients with ATTR, suggesting that 99mTc-PYP can detect muscle tissue abnormalities associated with the disease. uchicago.edu

The following table summarizes the mean tracer uptake values from the comparative study on ATTR, highlighting the differential accumulation in affected muscle tissue. uchicago.edu

Tissue of InterestMean Counts (ATTR Patients)Mean Counts (Control Subjects)p-value
Heart120.1 ± 43.778.9 ± 20.40.005
Contralateral Chest73.3 ± 21.063.5 ± 14.40.09
Deltoid Muscles (Avg.)37.0 ± 11.726.0 ± 7.10.014

These findings collectively support the utility of 99mTc-PYP scintigraphy in imaging damaged skeletal muscle, a principle applicable to necrosis caused by electroporation.

Simultaneous Multi-Radionuclide Imaging Techniques

This compound, when labeled with Technetium-99m, is utilized in advanced imaging techniques that allow for the simultaneous visualization of multiple physiological processes. A developed method enables any two sets of R-wave-synchronized radionuclide images to be registered, color-coded, and displayed in a cinematic fashion where the image sets are superimposed. nih.gov This technique has been specifically applied to Technetium-99m this compound (Tc-99m PPi) and equilibrium blood-pool images. nih.gov

The process involves acquiring gated image sets (e.g., 16 frames per cardiac cycle) for both Tc-99m PPi and the blood pool in identical projections. A computer algorithm then registers and color-codes these sets, allowing for a simultaneous, overlaid display in contrasting colors. nih.gov This dual-isotope imaging approach offers several diagnostic advantages, including:

More precise detection of right ventricular infarction. nih.gov

An improved estimation of the anatomical location and extent of Tc-99m PPi myocardial uptake relative to the ventricular blood pool. nih.gov

The ability to distinguish between segmental contraction abnormalities caused by recent infarction (identified by abnormal Tc-99m PPi uptake) and those resulting from ischemia or previous myocardial infarction. nih.gov

The broader field of multiplexed imaging, which includes both Single Photon-Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), is advancing to allow for the simultaneous imaging of two, three, or even more distinct radiotracers. nih.govsnmmi.org These multi-radionuclide techniques are powerful tools for investigating complex diseases that involve multiple biomarkers, providing more comprehensive and precise insights in a single scan. snmmi.org

Electrochemical and Electroplating Processes

Optimization of Tin Coatings

The optimization of tin coatings from pyrophosphate-based electrolytes involves the careful control of bath composition and operating parameters to achieve desired deposit characteristics. The goal is to produce coatings that are smooth, dense, fine-grained, and adherent. researchgate.netnmfrc.org The addition of various organic additives to stannous baths is a primary method for improving the quality of the electrodeposits. nmfrc.org Without such additives, deposits from acidic stannous baths can be porous, non-adherent, and prone to whisker growth. scispace.comresearchgate.net

Key factors in the optimization of tin coatings include:

Bath Composition: The concentration of this compound and complexing agents is critical. The formation of complex tin ions can enhance the activation energy of the deposition reaction, which influences the deposit's properties. usf.edu

Additives: Organic additives such as brighteners, grain refiners, and surfactants play a crucial role. scispace.comusf.edu They can be adsorbed on the cathode surface, enhancing the overpotential and leading to finer-grained, smoother deposits. nmfrc.org

Operating Parameters: Temperature and current density must be carefully controlled. For instance, in some pyrophosphoric acid baths for copper-tin alloys, the temperature is maintained between 20 to 50°C; temperatures above this can lead to the decomposition of pyrophosphate into orthophosphate, preventing the formation of a normal coating. googleapis.com Current density also directly affects the deposition rate and the coating's microstructure. researchgate.netgoogleapis.com

Research on optimizing titanium nitride (TiN) coatings, a related field in surface engineering, similarly shows that process parameters are adjusted to achieve maximal hardness, adhesion, and favorable tribological properties. researchgate.net This highlights the universal importance of parameter control in creating high-performance coatings.

Elimination of Cyanide in Plating Solutions

Historically, many industrial plating baths for tin and its alloys, such as copper-tin, have relied on cyanide-based chemistries. googleapis.comsquarespace.com However, due to stringent environmental regulations regarding wastewater treatment and concerns for operational safety, there has been a significant shift toward cyanide-free alternatives. googleapis.comsquarespace.com this compound-based electrolytes are a principal and commercially viable cyanide-free option for tin and alloy plating. googleapis.commetu.edu.trgoogle.com

The transition to pyrophosphate baths offers several advantages:

Environmental and Safety: They eliminate the costly and hazardous process of treating cyanide-containing wastewater and create a safer working environment. googleapis.comsquarespace.com

Performance: Pyrophosphate baths can produce high-quality, glossy, and uniform alloy coatings. google.com Studies comparing cyanide and pyrophosphate copper strike baths have shown that pyrophosphate can yield more favorable surface characteristics, including better reflectivity and lower roughness. metu.edu.tr

Despite these benefits, the control of cyanide-free pyrophosphate baths can be more critical than their cyanide counterparts. squarespace.com For some applications, achieving a mirror-bright finish can be challenging, and an electrolytic pyrophosphate strike may be necessary to ensure proper adhesion before subsequent plating steps. squarespace.comnih.gov

Complexation Chemistry in Electrolytes for Deposition of Tin and Alloys

The electrodeposition of tin and its alloys from pyrophosphate electrolytes is fundamentally governed by the complexation chemistry of tin(II) ions in the aqueous solution. tum.deresearchgate.net In these baths, pyrophosphate anions act as complexing agents, reacting with stannous ions to form various tin-pyrophosphate complexes. tum.deresearchgate.net This complex formation is a critical aspect of the metal finishing process. researchgate.net

The formation of these complexes influences the electrodeposition process in several ways:

Stabilization of Stannous Ions: The complexation helps to stabilize the Sn(II) ions in the electrolyte. scispace.com

Modification of Reduction Potential: The formation of a complex ion means it cannot be reduced as easily as the free Sn²⁺ ion. nmfrc.org This increases the activation energy and shifts the reduction potential to more negative values, which is a key factor in controlling the deposition process and achieving a uniform coating. nmfrc.orgusf.edu

Control of Deposit Quality: By controlling the concentration of free stannous ions, complexation allows for better control over the kinetics of deposition, which in turn improves the morphological and structural properties of the final coating. scispace.com

The specific nature of the tin-pyrophosphate complexes present in solution can vary with the pH of the electrolyte. researchgate.net Understanding this chemistry is essential for formulating stable and effective plating baths for depositing tin and alloys like white bronze. tum.de

Influence of Additives (e.g., Thiourea) on Electrocrystallization

Additives are essential components in modern electroplating baths, used to refine the properties of the deposited metal layer. Thiourea (B124793) (TU) is one such additive frequently used in tin plating baths to influence the electrocrystallization process. scispace.comresearchgate.net The effect of thiourea is concentration-dependent and significantly alters the kinetics and nucleation mechanism of tin deposition. scispace.com

Cyclic voltammetry studies have shown that at high concentrations, thiourea inhibits the reduction of tin ions. scispace.comresearchgate.net Chronoamperometry has been used to study the nucleation mechanism, revealing that the addition of thiourea can cause a shift in the process. For example, in one study, the tin nucleation mechanism followed a 3D progressive model without thiourea, but changed to a 3D instantaneous model in the presence of 0.1 M thiourea. scispace.com At a higher concentration of 1 M thiourea, the mechanism was observed to be between the instantaneous and progressive models. scispace.com

The table below summarizes the observed effect of thiourea concentration on the nucleation mechanism of tin from an acidic chloride bath. scispace.com

Thiourea (TU) ConcentrationObserved Nucleation Mechanism
0 M (None)3D Progressive
0.01 M3D Progressive
0.1 M3D Instantaneous
1 MBetween Instantaneous and Progressive

Quantitative analysis indicates that in the presence of thiourea, there is a decrease in the diffusion coefficient of tin species, the nucleation rate constant, and the number of available active sites for deposition. scispace.com This demonstrates that additives like thiourea are powerful tools for controlling the electrocrystallization process to achieve desired coating properties.

Material Science and Engineering

Proton Conductors for Fuel Cells

This compound (SnP₂O₇) has garnered significant interest as a promising proton conductor for electrolyte applications in intermediate temperature fuel cells (IT-FCs). These fuel cells operate in a temperature range of 100–300 °C, offering advantages such as enhanced reaction kinetics and improved tolerance to fuel impurities compared to low-temperature fuel cells. The high thermal stability and notable proton conductivity of this compound under anhydrous or low-humidity conditions make it a suitable candidate for these applications.

Intermediate Temperature Fuel Cell Applications

Tetravalent metal pyrophosphates, including this compound, are recognized for their potential as proton conductors in the intermediate temperature range. acs.org These materials exhibit conductivities in the order of 10⁻³–10⁻² S·cm⁻¹ between 100–300 °C, a critical factor for efficient fuel cell operation. acs.org The development of fuel cells based on tin pyrophosphate membranes is an active area of research, with goals to achieve high power densities, for instance, initial targets of 0.5 W/cm² at 200° – 250° C with low platinum loading and under low relative humidity (< 5%). americanelements.com Composite membranes, such as those incorporating this compound with Nafion®, have demonstrated the potential for high open circuit voltages and significant peak power densities at elevated temperatures. chemimpex.comnih.gov

Impact of Synthesis Methods and Molar Ratios on Conductivity

The synthesis method and the phosphate to metal (P:M) molar ratio have a profound impact on the final proton conductivity of this compound. The presence of an excess amorphous polyphosphate phase is crucial for achieving high proton conductivities. acs.org Research has shown that the proton conductivity of indium-doped tin pyrophosphate (ITPP) increased significantly with a higher P:M ratio. acs.org Different phosphate precursors also lead to variations in proton conductivity, with a study demonstrating that a tetrabutylammonium (B224687) phosphate (TBAP) precursor yielded the highest conductivity of 88 mS cm⁻¹ at 200 °C. chemimpex.com The morphology of the resulting material, influenced by the synthesis precursor, also plays a role, with denser membranes generally exhibiting higher proton conductivity. acs.org

Table 1: Effect of Phosphate Precursor on the Proton Conductivity of this compound at 200 °C

Phosphate PrecursorMaximum Conductivity (mS cm⁻¹)
Tetrabutylammonium phosphate (TBAP)88
Phosphoric acid (PA)Lower than TBAP
Ammonium hydroxide (B78521) + phosphoric acidLower than TBAP
Diammonium phosphate (DAP)Lower than TBAP
Tetramethylammonium sulphate + phosphoric acidLower than TBAP
Role of Doping (e.g., Indium, MnO) on Proton Conductivity

Doping this compound with various acceptor dopants is a key strategy to further enhance its proton conductivity. Trivalent cations like Indium (In³⁺), Aluminum (Al³⁺), and Scandium (Sc³⁺), as well as divalent cations like Magnesium (Mg²⁺), have been investigated as dopants. acs.orgacs.org Indium-doped this compound (In₀.₁Sn₀.₉P₂O₇) has shown a remarkable proton conductivity of 195 mS cm⁻¹ at 250 °C. acs.orgacs.org The increased proton conductivity in doped systems is attributed to an increased proton concentration. acs.org Theoretical studies suggest that doping with heterovalent cations can control the concentration of dominant defect species, namely interstitial protons and hydroxide ions, which in turn influences conductivity. chemimpex.com

Electrode Materials for Lithium/Sodium-Ion Batteries

The unique crystal structure of pyrophosphates makes them interesting candidates for electrode materials in both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs).

For LIBs, this compound has been investigated as an anode material. A significant challenge for tin-based anodes is the large volume expansion and contraction during the lithium alloying and de-alloying process, which can lead to poor cycle life. acs.orgacs.org To address this, research has focused on creating specific morphologies and composite structures. For instance, carbon-coated macroporous this compound has been synthesized. acs.orgacs.org The macroporous structure and the carbon coating help to accommodate volume changes and improve electronic conductivity.

In a comparative study, a carbon-coated macroporous Sn₂P₂O₇ electrode delivered a discharge capacity of 392.3 mAh g⁻¹ after 20 cycles, a significant improvement over the 122.8 mAh g⁻¹ for the uncoated material under the same conditions. acs.org This demonstrates the effectiveness of carbon coating in enhancing the electrochemical performance.

Table 2: Cycling Performance of Coated vs. Uncoated Macroporous Sn₂P₂O₇ Anodes in LIBs

Electrode MaterialDischarge Capacity at 20th Cycle (mAh g⁻¹)
Carbon-coated macroporous Sn₂P₂O₇392.3
Uncoated macroporous Sn₂P₂O₇122.8

In the realm of SIBs, pyrophosphate-based cathode materials are being explored due to their stable structures. rsc.orgresearchgate.net While research on this compound specifically for SIBs is less prevalent, studies on analogous compounds like sodium iron pyrophosphate (Na₂FeP₂O₇) and sodium manganese pyrophosphate (Na₂MnP₂O₇) provide insights into the potential of this class of materials. rsc.org These materials are of interest due to the abundance and low cost of sodium. rsc.org The pyrophosphate framework can offer stable crystal chemistry, which is beneficial for the long-term cycling of batteries. rsc.orgresearchgate.net

Glass Systems and Optical Applications

This compound plays a role in the formulation of certain types of specialty glasses, contributing to their physical and optical properties. It can act as a flux in ceramic and glass formulations, which aids in promoting better melting and sintering processes. chemimpex.com This can lead to improved durability and aesthetic qualities of the final glass product. chemimpex.com

In tin fluoride (B91410) phosphate glasses, the structure is primarily composed of pyrophosphate units. The properties of these glasses, such as their glass transition temperature and chemical durability, are influenced by the melting conditions during synthesis. The addition of tin(II) oxide (SnO) to these glass systems can significantly improve their chemical durability by replacing weaker Sn-F and P-F bonds with stronger Sn-O-P linkages.

Binary tin(II) oxide-phosphorus pentoxide (SnO-P₂O₅) glasses, which are based on a pyrophosphate structure, are known for their low glass transition temperatures (under 300°C) and high refractive indices (n_D > 1.7). core.ac.uk These properties make them candidates for applications in precision-molded optical components. core.ac.uk Raman spectroscopy studies have shown that as the SnO content increases in these glasses, the phosphate chains become progressively shorter. core.ac.uk

Catalysis and Organic Synthesis

This compound (Sn₂P₂O₇) has emerged as a highly efficient and novel solid catalyst in the field of organic synthesis. Its application aligns with the principles of green chemistry by facilitating complex reactions under environmentally benign conditions.

Sn₂P₂O₇ functions as a solid, heterogeneous catalyst, meaning it exists in a different phase (solid) from the reactants (typically liquid). This characteristic is highly advantageous as it simplifies the process of separating the catalyst from the reaction mixture, allowing for easy recovery and reuse. ijcce.ac.irresearchgate.net

The compound has proven particularly effective in promoting one-pot multicomponent reactions, where three or more reactants are combined in a single step to form a complex product. ijcce.ac.irresearchgate.net Specifically, this compound has been successfully used to catalyze the synthesis of tetrahydrobenzo[b]pyran and dihydropyrano[c]chromene derivatives. ijcce.ac.irresearchgate.net The stability and heterogeneity of the Sn₂P₂O₇ catalyst are confirmed by XRD and IR spectra even after multiple uses, highlighting its robustness in the reaction medium. researchgate.net

The use of this compound as a catalyst offers numerous benefits that are central to green chemistry. The synthetic protocols it enables are noted for their efficiency and reduced environmental impact. ijcce.ac.irresearchgate.net

Key advantages include:

Short Reaction Times: Reactions are completed rapidly, typically within 8 to 15 minutes. ijcce.ac.irresearchgate.net

High Product Yields: The catalyst demonstrates high efficiency, leading to product yields between 85% and 97%. ijcce.ac.irresearchgate.net

Easy Work-Up: The solid nature of the catalyst allows for simple filtration to separate it from the product, reducing the need for complex purification steps. researchgate.net

Catalyst Recyclability: Sn₂P₂O₇ can be recovered and reused for up to five cycles without a significant loss of its catalytic activity. ijcce.ac.irresearchgate.net

These factors contribute to a more sustainable and economical chemical process by saving time, reducing waste, and conserving resources. researchgate.net

Performance of Sn₂P₂O₇ in Green Synthesis
ParameterFindingSignificance in Green Chemistry
Reaction Time8-15 minutesReduces energy consumption and increases throughput.
Product Yield85-97%High atom economy, minimizing waste.
Catalyst SeparationSimple filtrationAvoids the use of additional solvents or energy for separation.
RecyclabilityUp to 5 cycles without significant loss of activityReduces catalyst waste and overall process cost.

Bioactive Materials and Biomedical Research

While pyrophosphates in general are explored for their role as carriers for bioactive ions in applications like bone repair, the specific applications of this compound in advanced biomedical imaging require careful examination. nih.gov

Magnetic Resonance Imaging (MRI) is a powerful diagnostic tool that often relies on contrast agents to enhance the visibility of tissues and organs. sciopen.com Nanoparticles are extensively researched as potential MRI contrast agents due to their unique magnetic properties and the ability to be functionalized for targeted delivery. nih.govnih.gov The most common materials used for this purpose are gadolinium (Gd)-based complexes (T1 agents, which brighten the image) and superparamagnetic iron oxide nanoparticles (SPIONs) (T2 agents, which darken the image). mdpi.comnih.gov

The efficacy of these agents is based on their ability to shorten the relaxation times (T1 and T2) of water protons in their vicinity. nih.gov However, based on available scientific literature, this compound is not used as an MRI contrast agent. Its primary application in medical imaging is in the field of nuclear medicine, where it is combined with the radioisotope Technetium-99m (99mTc) for skeletal and blood pool imaging (scintigraphy). nih.govnih.gov This established use is fundamentally different from the mechanism of paramagnetic or superparamagnetic contrast enhancement required for MRI. Therefore, the application of this compound nanoparticles as MRI contrast agents is not a recognized practice, and this role is fulfilled by other classes of magnetic nanomaterials. sciopen.commdpi.com

Role in Nanoemulsion and Microemulsion Systems

While direct research on the specific use of this compound in nanoemulsion and microemulsion systems is not extensively documented, its theoretical role can be inferred from the established functions of inorganic salts and pyrophosphates in emulsion science. Nanoemulsions and microemulsions are stable dispersions of two immiscible liquids, characterized by droplet sizes in the nanometer range, which find applications in various fields, including pharmaceuticals, food science, and materials chemistry.

Furthermore, pyrophosphates are known to function as effective dispersing and stabilizing agents in emulsion systems. google.com This property is attributed to their ability to adsorb at the oil-water interface, thereby reducing interfacial tension and preventing droplet coalescence. In the context of nano- and microemulsions, this compound could theoretically contribute to stability through the following mechanisms:

Interfacial Stabilization: The pyrophosphate anions can adsorb to the surface of the dispersed phase droplets, creating a steric and electrostatic barrier that prevents them from aggregating.

The table below summarizes the potential effects of inorganic salts, like this compound, on the properties of nanoemulsions.

Property AffectedMechanism of ActionReference
Droplet SizeAlters the phase inversion temperature (PIT), leading to the formation of finer droplets during the emulsification process. researchgate.net
StabilityReduces Ostwald ripening and coalescence by modifying the interfacial film and the properties of the continuous phase. researchgate.netnih.gov
Zeta PotentialThe adsorption of ions can modify the surface charge of the droplets, influencing electrostatic interactions and stability. researchgate.net

It is important to note that the effectiveness of this compound in these systems would also depend on its concentration, the nature of the oil and aqueous phases, and the presence of other surfactants or stabilizers.

Antimicrobial Properties of Tin-Based Coatings

The antimicrobial activity of tin compounds, particularly those containing the stannous ion (Sn²⁺), is well-established. This property is leveraged in various applications, including dental care products and potentially in the development of antimicrobial coatings for surfaces.

The primary mechanism of the antibacterial action of the stannous ion involves its interaction with microbial cells. Research has shown that stannous ions can exert both bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) effects through multiple pathways:

Disruption of the Bacterial Membrane: The stannous ion can interact non-specifically with the bacterial cell membrane, causing disruption and leakage of cellular components, which ultimately leads to cell lysis and death.

Inhibition of Metabolic Enzymes: A more significant mode of action is the inhibition of essential bacterial metabolic enzymes. Stannous ions are known to oxidize thiol groups in enzymes, which are crucial for their biological activity. This interference with metabolic processes, such as glycolysis, hinders the bacteria's ability to produce energy and grow. bjbms.org

Reduction of Bacterial Adhesion: Stannous compounds can reduce the ability of bacteria to adhere to surfaces, a critical step in the formation of biofilms.

Inhibition of Toxin Production: Studies have demonstrated that stannous ions can significantly reduce the production of metabolic toxins by bacteria within a biofilm.

A study investigating the in vivo antibacterial effect of a toothpaste containing both stannous fluoride and this compound demonstrated a significant reduction in bacterial viable counts on the oral mucous membrane for up to four hours after use. nih.gov The research also confirmed the accumulation of tin in dental plaque, with about 40% of the tin from a mouthrinse being retained seven hours later. medicaljournalssweden.setandfonline.com This sustained presence of tin contributes to a prolonged antimicrobial effect. medicaljournalssweden.setandfonline.com

The following table summarizes research findings on the antimicrobial efficacy of stannous compounds.

Stannous Compound FormulationObservationImplicationReference
Toothpaste with stannous fluoride and this compoundDrastically reduced viable bacterial counts on the oral mucous membrane for up to 4 hours.This compound contributes to the in vivo antibacterial effect. nih.gov
Stannous fluoride mouthrinseMarked reduction in plaque acid production for at least seven hours.Stannous ions inhibit key metabolic processes in plaque bacteria. medicaljournalssweden.setandfonline.com
Stannous fluoride solutionTin accumulation in dental plaque with significant retention over several hours.The sustained release of stannous ions provides a long-lasting antimicrobial effect. medicaljournalssweden.setandfonline.com

These findings support the potential for developing tin-based coatings incorporating this compound for various applications where microbial contamination is a concern. The insolubility of this compound could be advantageous in a coating formulation, providing a slow and sustained release of antimicrobial stannous ions upon contact with moisture.

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in studying the properties of pyrophosphate materials. While much of the recent research on ion conductivity in tin pyrophosphate has focused on the more thermally stable tin(IV) pyrophosphate (SnP₂O₇), these studies provide a crucial theoretical framework for understanding pyrophosphate systems.

Molecular Structures of Pyrophosphate Complexes

DFT calculations have been employed to determine the geometry of tin pyrophosphate complexes in aqueous solutions. For instance, the structure of the 2:1 complex, [Sn(P₂O₇)₂]⁶⁻, was calculated to feature a pyramidal complexation by two 1,5-chelating pyrophosphate ligands researchgate.net. In the solid state, the crystal structure of stannous pyrophosphate (Sn₂P₂O₇) is characterized by SnO₃ trigonal pyramids that are linked by the pyrophosphate (P₂O₇) anions researchgate.net. These computational models are fundamental to understanding the compound's reactivity and interaction with other molecules.

Proton Conduction and Hydroxide-Ion Migration Pathways

First-principles calculations have been central to investigating the atomic-scale mechanisms of ion conduction in tin pyrophosphate, particularly the tin(IV) analogue (SnP₂O₇), which is noted for its potential as a proton conductor in intermediate-temperature fuel cells encyclopedia.pub.

Proton Conduction: Theoretical studies suggest that protons in the SnP₂O₇ crystal lattice reside near oxide ions. The migration mechanism involves a combination of rotation around a single oxide ion and hopping between adjacent oxide ions researchgate.net. Further modeling has identified the inter-octahedra hop between two M–O–P (metal-oxygen-phosphorus) bridges as the most dominant pathway for proton transport acs.org.

Hydroxide-Ion Migration: The conduction of hydroxide (B78521) ions (OH⁻) has also been explored theoretically. First-principles calculations revealed that hydroxide ions are not simply incorporated into empty interstitial sites in the crystal. Instead, their incorporation is a more complex process accompanied by the dissociation of a P₂O₇ (pyrophosphate) unit into two separate PO₄ units rsc.orgnii.ac.jp.

Energy Barriers for Ionic Diffusion

A critical aspect of understanding ion conductivity is the calculation of energy barriers for diffusion pathways. These barriers determine the rate of ion transport through the material. DFT-based methods, such as the nudged elastic band (NEB) method, are used to calculate these potential barriers.

For SnP₂O₇, calculations have shown that:

The activation energy for proton conduction at temperatures above 600 °C is approximately 1 eV acs.org.

The potential barrier for the hydroxide-ion conduction pathway is significantly higher, calculated to be 1.92 eV rsc.orgnii.ac.jp. This high barrier suggests that the bulk conductivity of hydroxide ions through a perfect crystal lattice is much lower than experimentally reported values, indicating that other factors like grain boundaries or amorphous phases may play a significant role acs.orgrsc.orgnii.ac.jp.

Calculated Energy Barriers for Ionic Diffusion in Tin(IV) Pyrophosphate (SnP₂O₇)
Diffusing IonCalculated Activation Energy / Potential Barrier (eV)Computational MethodKey Finding
Proton (H⁺)~1.0 eVDFT / AC Impedance SpectroscopyRepresents the energy for bulk proton transport at high temperatures (>600 °C) acs.org.
Hydroxide (OH⁻)1.92 eVFirst-Principles Calculations (DFT)Indicates a very high barrier for OH⁻ migration through the crystal lattice, suggesting bulk diffusion is infrequent rsc.orgnii.ac.jp.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

First-principles MD simulations have been successfully used to observe the long-range migration of hydroxide ions within the SnP₂O₇ crystal lattice rsc.orgnii.ac.jp. While these simulations confirmed that migration is possible, they also showed that the frequency of such events was extremely low, consistent with the high energy barrier calculated by DFT rsc.orgnii.ac.jp. This demonstrates how MD simulations can provide direct insight into the dynamics of ion transport.

Furthermore, MD simulations have been applied to study the structure and properties of tin pyrophosphate in its amorphous (glass) state iisc.ac.in. In related fields, ab initio MD simulations have been used to clarify proton transfer mechanisms in other solid acids, underscoring the utility of this technique for studying ion-conducting materials encyclopedia.pub.

Bioinformatics and Computational Modeling for Metal-Protein Interactions

While this compound itself is an inorganic compound, its constituent ions, stannous (Sn²⁺) and pyrophosphate (P₂O₇⁴⁻), can interact with biological macromolecules. Computational modeling and bioinformatics are essential for understanding these interactions at a molecular level. Although specific studies focusing on stannous ions with pyrophosphatases are not widely documented, the methodologies have been extensively developed for other physiologically relevant divalent cations like magnesium (Mg²⁺). These computational approaches are directly applicable to studying the role of the stannous ion.

Key computational methods include:

Molecular Dynamics (MD) Simulations: Atomistic MD simulations are used to study the dynamic behavior of enzymes that process pyrophosphate, such as membrane-integral pyrophosphatases. These simulations can reveal how the protein structure changes upon substrate binding and how interactions with metal ions in the active site stabilize the complex.

Docking Simulations: Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It can be used to model how pyrophosphate and its analogues bind within the active site of an enzyme, helping to understand substrate specificity and inhibition.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method combines the accuracy of quantum mechanics for the reactive part of a system (e.g., the active site) with the efficiency of molecular mechanics for the surrounding protein and solvent. QM/MM analysis has been used to elucidate the atomic details of the pyrophosphate hydrolysis step in enzymes, including the identification of key amino acid residues that act as a general base.

Computational Methods for Studying Pyrophosphate-Protein Interactions
MethodApplicationTypical Insights Gained
Molecular Dynamics (MD)Simulating the dynamic behavior of pyrophosphatase enzymes with bound substrates and metal ions.Conformational changes, protein flexibility, stability of the enzyme-substrate complex, role of solvent.
DockingPredicting the binding pose of pyrophosphate or its inhibitors in an enzyme's active site.Key binding interactions (hydrogen bonds, electrostatic interactions), substrate recognition, mechanism of inhibition.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling the chemical reaction of pyrophosphate hydrolysis within the enzyme active site.Detailed reaction pathway, transition state structures, role of specific residues and metal ions in catalysis.

Future Research Directions and Challenges

Addressing Instability in Acidic Formulations (e.g., Encapsulation, Chelation)

A significant challenge in the application of stannous pyrophosphate is the instability of the stannous (Sn(II)) ion, which is susceptible to oxidation. This instability can compromise the efficacy of its use, particularly in radiopharmaceutical kits.

Chelation: Research has shown that the oxidation of Sn(II) can be significantly suppressed through chelation. The addition of nitrate (B79036) to pyrophosphate-chelated Sn(II) has been demonstrated to slow its oxidation in aqueous solutions across a broad pH range. nih.gov This approach helps maintain the necessary Sn(II) oxidation state, which is crucial for its function as a reducing agent in labeling compounds like Technetium-99m (Tc-99m). nih.gov Further studies have evaluated antioxidants, such as gentisic acid, to stabilize this compound kits and prolong their shelf-life after reconstitution. nih.gov

Encapsulation: Encapsulation represents another promising frontier. By enclosing this compound within a protective matrix, such as nanoparticles or liposomes, it could be shielded from oxidative degradation. This strategy is being explored for various radiopharmaceuticals to improve stability and delivery. nih.gov Future research will likely focus on developing effective encapsulation techniques tailored to this compound to enhance its stability in various formulations.

Stabilization StrategyMechanismKey Findings
Chelation with Nitrate Suppresses Sn(II) oxidation by mitigating reactivity with O2/ROS. nih.govSignificantly improves stannous recovery and stability in neutral aqueous solutions. nih.gov
Addition of Antioxidants Stabilizes the stannous ion against oxidation from exogenous sources. nih.govGentisic acid was shown to stabilize Sn:PPi kits against oxidation by hydrogen peroxide. nih.gov
Encapsulation Physically protects the compound from the external environment. nih.govA general strategy in radiopharmacology to improve the stability of sensitive agents. nih.gov

Developing More Sensitive and Specific Biomarkers for Exposure and Effects

The development of sensitive and specific biomarkers is essential for monitoring the biological effects related to the application of this compound, especially in diagnostic imaging.

Current research focuses on biomarkers associated with the conditions diagnosed using this compound rather than direct exposure to the compound itself. For instance, in the diagnosis of transthyretin amyloid cardiomyopathy (ATTR-CM), cardiac biomarkers are used to predict the results of Tc-99m pyrophosphate scans. nih.gov

Key Research Findings:

High-Sensitivity Cardiac Troponin T (hs-cTnT): Very low levels of hs-cTnT have been shown to have a high negative predictive value, effectively ruling out a diagnosis of ATTR-CM in a subset of patients undergoing Tc-99m pyrophosphate imaging. nih.gov

N-terminal pro-B-type natriuretic peptide (NT-proBNP): This biomarker shows similar predictive trends to hs-cTnT for ATTR-CM diagnosis. nih.gov

Myoglobin and Cardiac Troponins: These are well-established biomarkers for myocardial necrosis, a condition where Tc-99m pyrophosphate imaging is employed.

Future work is needed to identify biomarkers that could indicate direct exposure or idiosyncratic reactions to this compound itself, which would be valuable for understanding its toxicology and ensuring patient safety. Studies have noted that toxic doses in animal models can lead to changes in serum calcium and arterial pCO2, which could serve as a starting point for such investigations. snmjournals.org

BiomarkerAssociated ConditionPredictive Value
hs-cTnT Transthyretin Amyloid Cardiomyopathy (ATTR-CM)Low levels can effectively rule out the diagnosis. nih.gov
NT-proBNP Transthyretin Amyloid Cardiomyopathy (ATTR-CM)Shows similar trends to hs-cTnT for ruling out the disease. nih.gov
Myoglobin Myocardial NecrosisUseful for early diagnosis due to its rapid release after injury.
Cardiac Troponins (I and T) Myocardial NecrosisHighly cardiospecific markers for diagnosis and prognosis.

Elucidating Remaining Unknowns in Localization Mechanisms

The primary mechanism for the localization of Tc-99m labeled pyrophosphate in damaged heart tissue is understood to be chemisorption. nucmedtutorials.com Following an acute myocardial infarction, necrotic cells experience an influx of calcium ions, which form hydroxyapatite (B223615) crystals. nucmedtutorials.com Tc-99m pyrophosphate then binds avidly to these crystals, allowing for imaging of the damaged area. nucmedtutorials.comdrugbank.com

Exploration of New Labeling Techniques for Radiopharmaceuticals

This compound's role as a reducing agent for Tc-99m is fundamental to its use in nuclear medicine. nih.gov While the current methods are effective, the field of radiopharmacy is continually evolving, with new labeling techniques being developed to enhance the performance of radiotracers.

Future exploration could involve adapting these modern techniques for use with pyrophosphate-based agents:

Advanced Chelation: The development of bifunctional chelators (BFCs) that can be attached to a targeting molecule and securely bind a radioisotope is a major area of research. mdpi.com Exploring new BFCs could lead to more stable Tc-99m pyrophosphate complexes.

Site-Specific Labeling: Techniques that allow for the attachment of a radiolabel to a specific site on a molecule are gaining prominence. mdpi.com Applying such methods could yield more homogenous and predictable radiopharmaceuticals.

Nanoparticle-Based Labeling: Radiolabeling nanoparticles offers a versatile platform for diagnostic and therapeutic applications. nih.gov this compound could potentially be incorporated into nanoparticle systems, either by encapsulation or surface attachment, to create novel imaging agents with improved properties. nih.gov

These new approaches could lead to radiopharmaceuticals with better stability, higher target-to-background ratios, and improved diagnostic accuracy.

Advancements in Non-Invasive Assessment of Tissue Damage

Tc-99m pyrophosphate scintigraphy is a valuable non-invasive tool for assessing tissue damage, particularly in myocardial infarction and cardiac amyloidosis. nih.govsnmmi.org Future advancements in this area are focused on enhancing imaging technology and analytical methods to extract more quantitative and clinically relevant information.

A significant development is the move from traditional planar imaging to Single-Photon Emission Computed Tomography (SPECT), which provides superior diagnostic accuracy. nih.gov The integration of SPECT with Computed Tomography (SPECT/CT) further improves localization and diagnostic precision. nih.gov

Emerging quantitative methods, facilitated by artificial intelligence (AI), show great promise for improving risk stratification and monitoring patient response to therapy. nih.gov These techniques aim to move beyond qualitative image interpretation to provide objective measurements of tracer uptake, which may correlate with disease severity and prognosis. nih.gov Optimizing imaging protocols, for instance by determining the efficacy of one-hour versus three-hour imaging, also contributes to more efficient and patient-friendly diagnostic workflows. nih.gov

Sustainable Synthesis and Application Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact and improve efficiency. Future research into this compound will likely incorporate these principles.

Sustainable approaches could include:

Use of Low-Toxicity Reagents: Research has highlighted stannous chloride, a precursor for this compound, as a low-toxicity and inexpensive catalyst for certain reactions, aligning with green chemistry goals. rsc.org

Solvent Minimization: Traditional chemical syntheses often rely on large volumes of organic solvents. Green approaches focus on reducing or replacing these with more environmentally benign alternatives like water or supercritical fluids. researchgate.net

Energy Efficiency: Developing synthesis routes that occur at lower temperatures and pressures can significantly reduce the energy consumption and carbon footprint of the manufacturing process. researchgate.net

Bio-Based Precursors: There is growing interest in using renewable, bio-based materials as starting points for chemical synthesis, such as using plant extracts as reducing or capping agents. researchgate.netmdpi.com

By integrating these sustainable practices, the production of this compound can become more environmentally friendly and economically viable, ensuring its continued availability for important medical applications. researchgate.netrsc.org

Q & A

Basic: What are the established methods for synthesizing and characterizing stannous pyrophosphate (Sn₂P₂O₇) in laboratory settings?

This compound is synthesized via precipitation reactions involving stannous chloride (SnCl₂) and sodium pyrophosphate (Na₄P₂O₇) under controlled acidic conditions. Key steps include:

  • Adjusting pH to prevent oxidation of Sn²⁺ to Sn⁴⁺.
  • Drying the precipitate at low temperatures (<100°C) to maintain crystallinity.
    Characterization involves X-ray diffraction (XRD) to confirm the Sn₂P₂O₇ crystal structure, inductively coupled plasma optical emission spectrometry (ICP-OES) for elemental analysis (Sn, P), and thermogravimetric analysis (TGA) to assess thermal stability up to 400°C .

Basic: How does this compound function in oral care formulations, and what parameters are critical for evaluating its efficacy?

In oral care, this compound acts as a secondary stannous ion (Sn²⁺) source, complementing stannous fluoride (SnF₂) to enhance antimicrobial and anti-erosion properties. Researchers must:

  • Quantify free Sn²⁺ release using ion-selective electrodes or colorimetric assays.
  • Monitor formulation stability via pH-dependent solubility studies (Sn₂P₂O₇ is insoluble in water but soluble in acidic media).
  • Assess synergistic effects with other agents (e.g., activated charcoal) using microbial challenge tests .

Basic: What analytical techniques are used to assess the solubility and stability of this compound in aqueous and acidic environments?

  • Solubility: Conduct dissolution experiments in HCl (0.1–1 M) with UV-Vis spectroscopy to track Sn²⁺ release.
  • Stability: Use dynamic light scattering (DLS) to monitor particle aggregation under varying pH (2–7) and redox conditions.
  • Oxidation Resistance: Electrochemical methods (e.g., cyclic voltammetry) to measure Sn²⁺ → Sn⁴⁺ conversion rates .

Advanced: How can researchers optimize this compound’s role as a reducing agent in ⁹⁹mTc radiolabeling of red blood cells (RBCs)?

This compound reduces pertechnetate (TcO₄⁻) to Tc⁴⁺, enabling RBC labeling. Optimization requires:

  • Dose Titration: 25–50 µg Sn₂P₂O₇ achieves >97% radiochemical purity (RCP) without forming [⁹⁹mTc]Tc-pyrophosphate complexes.
  • Labeling Protocol: Compare in vitro (highest efficiency) vs. modified in vivo methods to balance labeling yield (~95%) with clinical practicality.
  • Quality Control: Radio-TLC/HPLC to detect hydrolyzed TcO₂ impurities (Rf 0–0.2) .

Advanced: What experimental designs resolve contradictions in this compound’s efficacy across different radiopharmaceutical studies?

Contradictions arise from variables like reductant purity, reaction pH, and competing ligands. Solutions include:

  • Standardized Reagent Purity: Ensure Sn₂P₂O₇ meets ≥99% assay (Fe ≤0.005%, Pb ≤0.002%) to avoid side reactions.
  • Competitive Binding Studies: Use EDTA or citrate buffers to sequester interfering metal ions.
  • Cross-Validation: Compare results with alternative reductants (e.g., stannous tartrate) under identical conditions .

Advanced: How do researchers evaluate synergistic interactions between this compound and other stannous salts in multicomponent oral care formulations?

  • Ion Release Kinetics: Measure cumulative Sn²⁺ release from dual-source systems (e.g., SnF₂ + Sn₂P₂O₇) using atomic absorption spectroscopy.
  • Microbial Efficacy: Test against Streptococcus mutans biofilms in pH-cycling models simulating oral environments.
  • Stability Testing: Accelerated aging studies (40°C/75% RH) to assess formulation robustness .

Advanced: What methodologies address this compound’s instability in acidic formulations, and how does this impact drug delivery systems?

  • Encapsulation: Use liposomes or silica nanoparticles to protect Sn²⁺ from premature oxidation.
  • Chelation: Co-formulate with potassium pyrophosphate (K₄P₂O₇) to stabilize Sn²⁺ via K₆[Sn(P₂O₇)₂] complexation.
  • Dissolution Profiling: Franz cell diffusion studies to model Sn²⁺ release in simulated gastric fluid .

Case Study: How was this compound validated in non-invasive myocardial infarct sizing using ⁹⁹mTc-based scintigraphy?

In canine models, ⁹⁹mTc-stannous pyrophosphate scintigrams were combined with 3D reconstruction to quantify infarct volume. Key steps:

  • Dosage: 20 mCi ⁹⁹mTc-PYP IV, imaging at 60–90 mins post-injection.
  • Validation: Histopathological correlation showed <5% error in anterior infarcts but limited accuracy for subendocardial lesions.
  • Limitations: False positives from blood pool activity require background subtraction algorithms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.